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  • Product: (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride
  • CAS: 1423040-89-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of (3S)-3-(2-ethoxyethoxy)pyrrolidine Hydrochloride

Executive Summary (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a highly specialized chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Pyrrolidine der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a highly specialized chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Pyrrolidine derivatives are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores in dipeptidyl peptidase-4 (DPP-IV) inhibitors and other metabolic or cardiovascular therapeutics[1]. The strategic incorporation of the 2-ethoxyethoxy moiety—a short polyethylene glycol (PEG)-like chain—onto the pyrrolidine ring is designed to modulate the lipophilicity of the final API, enhancing aqueous solubility and optimizing pharmacokinetic clearance rates.

As a Senior Application Scientist, it is critical to recognize that the physical properties of this intermediate dictate the downstream synthetic strategy. This whitepaper details the physicochemical profile, solid-state behavior, and the self-validating analytical protocols required to handle and verify this compound.

Structural & Physicochemical Properties

The physical properties of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride are fundamentally driven by the interplay between the protonated secondary amine and the ether linkages of the side chain.

Quantitative Data Summary
PropertyValueAnalytical Method / Condition
Chemical Name (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochlorideIUPAC Nomenclature
CAS Registry Number 1094108-02-7 (General/Racemic)Chemical Abstracts Service[2]
Molecular Formula C₈H₁₈ClNO₂Elemental Analysis
Molecular Weight 195.69 g/mol Calculated[3]
Appearance White to off-white crystalline powderVisual Inspection
Solubility >50 mg/mL in H₂O, MeOH, DMSOGravimetric / Visual
Storage Temperature 2–8 °C, strictly desiccatedStability Protocol[4]

Mechanistic Causality of Properties: The compound is isolated as a hydrochloride salt rather than a free base. The free base of a substituted pyrrolidine is typically a volatile, oxidatively unstable, and corrosive liquid. Salt formation with hydrochloric acid locks the secondary amine into a stable, handleable crystalline solid[3]. However, the ethoxyethoxy side chain introduces multiple hydrogen-bond acceptors. While this is beneficial for drug-target interactions, it renders the bulk material highly hygroscopic.

Solid-State Behavior and Storage Causality

Because of the hygroscopic nature imparted by the ether oxygens, the compound must be stored at 2–8 °C under an inert gas (argon or nitrogen) and protected from ambient moisture[4].

The Causality Behind Storage Conditions: Exposure to ambient humidity leads to deliquescence—a phenomenon where the solid absorbs enough atmospheric moisture to dissolve in its own water of hydration. If the moisture content is not strictly controlled, the molecular weight by mass is artificially inflated. When this wet intermediate is used in downstream stoichiometric reactions (e.g., nucleophilic substitution or amide coupling), the molar equivalents will be miscalculated, resulting in incomplete conversions, excess unreacted starting materials, and complex impurity profiles that are difficult to purge.

Experimental Workflows & Self-Validating Protocols

To ensure the integrity of the intermediate before it enters the API manufacturing stream, a rigorous, self-validating analytical workflow must be employed.

Workflow A Raw Material: (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl B Purity Analysis (HPLC-UV / LC-MS) A->B C Chiral Verification (Chiral SFC) A->C D Moisture Content (Karl Fischer Titration) A->D E Structural Confirmation (1H & 13C NMR) A->E F Validated API Intermediate B->F C->F D->F E->F

Analytical workflow for the validation of (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl.

Protocol: Moisture Quantification via Volumetric Karl Fischer (KF) Titration

Causality for Method Selection: Gravimetric Loss on Drying (LOD) is insufficient for this compound because heating can sublimate the HCl salt or drive off trapped volatile organic compounds (VOCs), falsely reporting them as water. Volumetric KF titration is chemically specific to water. A two-component KF reagent is mandated because the basicity of the pyrrolidine ring can buffer the reaction medium; a two-component system ensures rapid endpoint determination before side reactions occur.

Step-by-Step Methodology:

  • System Blanking (Self-Validation): Titrate the working methanol medium to a stable drift (<10 µ g/min ). Logic: This self-validates that the system is completely anhydrous before sample introduction, preventing false positives from atmospheric humidity.

  • Standardization: Inject exactly 10.0 µL of pure LC-MS grade water and titrate. The calculated titer of the KF titrant must fall within 98-102% recovery.

  • Sample Introduction: Inside a controlled dry-box, rapidly weigh 100 mg of the compound. Transfer immediately to the sealed titration vessel and input the exact mass into the titrator.

  • Titration: Execute the titration until the bipotentiometric endpoint is sustained for 60 seconds. Calculate water content as % (w/w) to adjust downstream reaction stoichiometry.

Protocol: Enantiomeric Purity via Chiral Supercritical Fluid Chromatography (SFC)

Causality for Method Selection: Secondary amines exhibit severe peak tailing in standard Reversed-Phase HPLC due to secondary interactions with free silanols on the silica stationary phase. SFC utilizes supercritical CO₂ with a methanol co-solvent and a basic additive (e.g., 0.1% diethylamine). This basic additive suppresses silanol ionization, yielding sharp, symmetrical peaks. Furthermore, chiral SFC offers vastly superior resolution kinetics for the (3R) and (3S) enantiomers compared to traditional liquid chromatography.

Step-by-Step Methodology:

  • Column & Mobile Phase Setup: Install an amylose-based chiral stationary phase (e.g., Chiralpak IG). Pressurize the system with supercritical CO₂ and prepare a co-solvent of Methanol containing 0.1% Diethylamine (DEA).

  • System Suitability Test (SST) (Self-Validation): Inject a reference standard of the racemic mixture of 3-(2-ethoxyethoxy)pyrrolidine HCl. Logic: The protocol is only validated if the resolution ( Rs​ ) between the (3R) and (3S) peaks is > 2.0. If the system cannot resolve the racemate, it cannot accurately quantify the enantiomeric excess of the sample.

  • Sample Analysis: Inject the (3S) sample batch.

  • Quantification: Integrate the peak area of the minor (3R) enantiomer against the major (3S) peak to calculate the Enantiomeric Excess (% ee). A threshold of >99.0% ee is typically required for API synthesis.

Applications in API Synthesis

In the context of drug development, the secondary amine of the pyrrolidine ring acts as a highly potent nucleophile. During the synthesis of complex therapeutics, this building block is typically coupled to a heavily functionalized core via SN​2 displacement or amide bond formation[1]. The (3S) stereocenter ensures precise spatial alignment within the target protein's active site, while the ethoxyethoxy group acts as a flexible, hydrophilic appendage that occupies solvent-exposed pockets, optimizing both target affinity and systemic bioavailability.

References[4] Title: 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride | SCBT

Sources

Exploratory

Advanced Scaffold Engineering: A Technical Guide to (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride

Executive Summary In modern drug discovery, the transition from planar, sp²-hybridized molecules to sp³-rich architectures has proven critical for improving clinical success rates. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized molecules to sp³-rich architectures has proven critical for improving clinical success rates. As a Senior Application Scientist, I frequently observe that lead optimization is bottlenecked by poor physicochemical properties. The strategic incorporation of chiral building blocks like (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride directly addresses these liabilities. This whitepaper provides an in-depth technical analysis of this specific scaffold, detailing its structural rationale, synthetic methodology, and applications in medicinal chemistry.

Structural & Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in rational drug design. The table below contrasts the hydrochloride salt of our target compound against its free base equivalent, highlighting the functional advantages of the salt form.

Property(3S)-3-(2-ethoxyethoxy)pyrrolidine HClFree Base EquivalentRationale / Impact
Formula C8H17NO2 · HClC8H17NO2Defines elemental composition ()[1].
Molecular Weight 195.69 g/mol 159.23 g/mol Low MW maintains high ligand efficiency (LE) during fragment-based design.
Physical State Crystalline SolidOily LiquidThe salt form ensures shelf-stability and precise weighing in the lab[2].
Aqueous Solubility > 50 mg/mL< 10 mg/mLHCl salt drives rapid dissolution in physiological media[3].
LogP (estimated) -1.5 (Ionized)0.8 (Neutral)Optimal balance of lipophilicity and hydrophilicity for ADME profiling.

Pharmacological Rationale & Logical Relationships

Why do we select this specific functionalized heterocycle? The pyrrolidine ring system is prevalent in numerous biologically active natural products, allowing for efficient exploration of pharmacophore space ()[4].

The architecture of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is engineered for specific pharmacological outcomes:

  • The (3S) Chiral Center: Dictates the spatial trajectory of the side chain, ensuring stereospecific interactions within asymmetric receptor pockets.

  • The 2-Ethoxyethoxy Linker: Acts as a miniaturized PEG-chain. It introduces flexible hydrogen-bond acceptors that improve solubility without adding excessive lipophilic bulk.

  • The Hydrochloride Salt: The protonation of the secondary amine's nitrogen lone pair establishes a stable NH2+ center[3]. This salt form significantly enhances aqueous solubility, making it highly suitable for biological applications and formulation[3],[2].

Logic Root (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl N1 (3S) Chiral Center Root->N1 N2 2-Ethoxyethoxy Side Chain Root->N2 N3 Pyrrolidine Hydrochloride Root->N3 E1 Stereospecific Target Binding N1->E1 E2 Enhanced H-Bonding & Flexibility N2->E2 E3 Aqueous Solubility & Bioavailability N3->E3

Structure-property relationships of the (3S)-3-(2-ethoxyethoxy)pyrrolidine scaffold.

Synthetic Workflows & Enantioselective Methodologies

To maintain the integrity of the (3S) stereocenter, the synthetic route must avoid harsh conditions that could induce racemization. Below is a highly optimized, self-validating protocol for generating the hydrochloride salt from a commercially available chiral precursor.

Synthesis A (S)-N-Boc-3-pyrrolidinol Starting Material B Alkylation NaH, 1-bromo-2-ethoxyethane A->B C Intermediate (S)-N-Boc-3-(2-ethoxyethoxy)pyrrolidine B->C D Deprotection HCl in Dioxane C->D E (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl Final Product D->E

Synthetic workflow for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride.

Step-by-Step Protocol

Phase 1: Alkylation of the Chiral Precursor

  • Preparation: Dissolve 1.0 eq of (S)-N-Boc-3-pyrrolidinol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from quenching the highly reactive hydride base used in the next step.

  • Deprotonation: Cool the reaction mixture to 0 °C and carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Causality: Cooling strictly controls the exothermic deprotonation of the secondary alcohol, preventing thermal degradation of the Boc protecting group.

  • Alkylation: Introduce 1.1 eq of 1-bromo-2-ethoxyethane dropwise. Stir the mixture at room temperature for 12 hours. Causality: The primary alkyl halide undergoes a clean SN2 nucleophilic substitution with the alkoxide.

  • Work-up: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate (S)-N-Boc-3-(2-ethoxyethoxy)pyrrolidine.

Phase 2: Deprotection and Self-Validating Salt Formation 5. Deprotection: Dissolve the intermediate in a minimal amount of anhydrous dichloromethane (DCM). Add 4.0 M HCl in dioxane (10 eq). Causality: The anhydrous acidic conditions selectively cleave the Boc group without hydrolyzing the newly formed ether linkage. 6. Precipitation (Self-Validating Step): Stir for 2 hours at room temperature. System Validation: The precipitation of the HCl salt directly from the dioxane/DCM mixture serves as an immediate visual confirmation of successful deprotection. Because the starting Boc-protected intermediate is highly soluble in this solvent system, only the fully deprotected hydrochloride salt will crash out as a crystalline solid. 7. Isolation: Filter the precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum. Analytical Validation: Confirm the transformation via 1H-NMR by observing the complete disappearance of the distinct Boc tert-butyl singlet (~1.4 ppm).

Applications in Medicinal Chemistry

Beyond its use as a terminal moiety in drug candidates, this compound is a key reagent and building block in synthetic chemistry ()[5]. Functionalized pyrrolidines serve as highly effective organocatalysts and chiral auxiliaries in asymmetric synthesis, facilitating the enantioselective formation of complex chiral molecules[5]. By utilizing the (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride scaffold, researchers can reliably introduce chirality, enhance target affinity, and dramatically improve the pharmacokinetic profiles of central nervous system (CNS) and oncology therapeutics.

References

Sources

Foundational

Spectroscopic Characterization of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride. Given the limited availability of direct experimental spectra for th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride. Given the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The analysis is grounded in fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring an ethoxyethoxy side chain. The hydrochloride salt form implies that the pyrrolidine nitrogen is protonated, which significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.

Molecular Formula: C₈H₁₈ClNO₂

Molecular Weight: 195.69 g/mol

Structure:

Chemical structure of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the analysis of its constituent functional groups: the pyrrolidine ring, the ether linkages, and the terminal ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, both ¹H and ¹³C NMR will provide key information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the ethoxyethoxy side chain. The hydrochloride form will result in the N-H protons being observable, likely as a broad signal.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH ₂⁺9.0 - 10.0Broad singlet2HChemical shift and line width are highly dependent on solvent and concentration.
CH -O (pyrrolidine)4.0 - 4.2Multiplet1HChiral center, will show complex splitting.
O-CH ₂-CH ₂-O3.6 - 3.8Multiplet4HOverlapping signals from the two methylene groups of the ethylene glycol moiety.
CH ₂-N (pyrrolidine)3.2 - 3.6Multiplet4HProtons on carbons adjacent to the protonated nitrogen will be deshielded.
O-CH ₂-CH₃3.5 - 3.7Quartet2H
CH ₂ (pyrrolidine)2.0 - 2.4Multiplet2H
O-CH₂-CH1.1 - 1.3Triplet3H

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice, but due to the hydrochloride salt, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) may be more suitable to ensure solubility. In CD₃OD or D₂O, the N-H protons may exchange with deuterium, leading to a diminished or absent signal.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C H-O (pyrrolidine)75 - 80Chiral center carbon.
O-C H₂-C H₂-O68 - 72Two distinct signals are expected for the two carbons of the ethylene glycol moiety.
O-C H₂-CH₃65 - 70
C H₂-N (pyrrolidine)45 - 55Two signals are expected for the two non-equivalent carbons adjacent to the nitrogen.
C H₂ (pyrrolidine)30 - 35
O-CH₂-C H₃14 - 16
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, D₂O, or DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent signal as an internal reference.

NMR Data Interpretation Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_output Final Output SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Fourier Transform, Phase & Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity Analysis (¹H) Calibration->Multiplicity Shift_Analysis Chemical Shift Analysis (¹H & ¹³C) Calibration->Shift_Analysis Structure_Correlation Structure Correlation Integration->Structure_Correlation Multiplicity->Structure_Correlation Shift_Analysis->Structure_Correlation Final_Structure Structure Elucidation Structure_Correlation->Final_Structure

Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium Salt)2700 - 3100Broad, StrongA very broad and strong absorption is characteristic of the N⁺-H stretch.
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
N-H Bend (Ammonium Salt)1500 - 1600Medium
C-O Stretch (Ether)1050 - 1150StrongA strong, characteristic band for the ether linkages.
C-N Stretch1000 - 1250Medium

Trustworthiness of Protocol: The presence of a broad, strong absorption band in the 2700-3100 cm⁻¹ region would be a strong indicator of the ammonium salt, thus validating the sample's identity.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion of the free base. PubChem provides predicted collision cross-section data for various adducts of the free base (C₈H₁₇NO₂).[1]

  • Molecular Ion (M+H)⁺: The most prominent peak in the positive ion mode ESI-MS spectrum would be the protonated molecular ion of the free base at m/z 160.1332.[1]

  • Other Adducts: Depending on the solvent system, other adducts such as [M+Na]⁺ at m/z 182.1152 may also be observed.[1]

Predicted Fragmentation Pattern

The fragmentation of the molecular ion would likely involve cleavage of the ether linkages and the pyrrolidine ring. Common fragmentation pathways would include:

  • Loss of the ethoxy group (-CH₂CH₃)

  • Loss of the ethoxyethoxy side chain

  • Cleavage of the pyrrolidine ring

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump. Use an electrospray ionization (ESI) source in the positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 160.13) as the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Logical Flow for Mass Spectrometry Analysis

MS_Workflow cluster_ionization Ionization cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Sample_Intro Sample Introduction (Direct Infusion) ESI Electrospray Ionization (Positive Mode) Sample_Intro->ESI Full_Scan Full Scan MS (m/z 50-500) ESI->Full_Scan Precursor_Selection Precursor Ion Selection (m/z 160.13) Full_Scan->Precursor_Selection Molecular_Weight Molecular Weight Confirmation Full_Scan->Molecular_Weight CID Collision-Induced Dissociation (MS/MS) Precursor_Selection->CID Fragmentation_Analysis Fragmentation Pattern Analysis CID->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Molecular_Weight->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

Workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride. The expected NMR, IR, and MS data have been detailed based on the known properties of its constituent functional groups and data from analogous structures. The provided experimental protocols and workflows offer a practical framework for researchers to acquire and interpret the spectroscopic data for this compound. The self-validating nature of these combined techniques, where the results from one method corroborate the others, provides a high degree of confidence in the structural elucidation.

References

  • PubChem. (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Stability and Storage of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS: 1094108-02-7)[1] is a highly flexible, chiral secondary amine bearing an ether-ether linkage. In modern drug development, such functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS: 1094108-02-7)[1] is a highly flexible, chiral secondary amine bearing an ether-ether linkage. In modern drug development, such functionalized pyrrolidines are frequently deployed as hydrophilic pharmacophores to modulate the pharmacokinetic properties (e.g., aqueous solubility, target affinity) of active pharmaceutical ingredients (APIs).

While the hydrochloride salt form successfully enhances the aqueous solubility of the basic pyrrolidine moiety, it introduces specific physicochemical liabilities. The structural combination of a secondary amine, an aliphatic polyether chain, and a hydrochloride salt creates a triad of stability risks: hygroscopicity, autoxidation, and N-nitrosation/oxidation . This whitepaper provides an in-depth, mechanistic guide to profiling, testing, and mitigating these degradation pathways to ensure the structural integrity of the compound during long-term storage and formulation.

Physicochemical Profiling & Mechanistic Degradation Pathways

To design an effective storage protocol, one must first understand the causality behind the molecule's degradation. The degradation of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is governed by three primary mechanisms:

A. Ether Autoxidation (Peroxide Formation)

The "2-ethoxyethoxy" side chain contains two ether oxygen atoms. In the presence of atmospheric oxygen, aliphatic ethers slowly autoxidize to form reactive hydroperoxides and dialkyl peroxides via a radical chain mechanism[2]. The α -carbons adjacent to the ether oxygens are highly susceptible to hydrogen abstraction. Once initiated by trace light or heat, this autocatalytic process leads to chain cleavage, yielding aldehydes, alcohols, and potentially explosive peroxide concentrates over time.

B. Hygroscopicity of the Hydrochloride Salt

Hydrochloride salts of basic amines are notoriously hygroscopic, often absorbing ambient moisture to the point of deliquescence[3]. The protonated pyrrolidine nitrogen creates a highly polar crystal lattice that readily adsorbs water. This absorbed moisture acts as a molecular plasticizer, lowering the glass transition temperature ( Tg​ ) of the solid state, increasing molecular mobility, and exponentially accelerating hydrolytic and oxidative degradation kinetics.

C. Secondary Amine Reactivity

The secondary amine within the pyrrolidine ring is susceptible to N-oxidation. Furthermore, in the presence of environmental nitrites or nitrogen oxides (often found in trace amounts in excipients or ambient air), secondary amines can undergo N-nitrosation to form nitrosamines—a critical regulatory concern requiring strict control.

Degradation API (3S)-3-(2-ethoxyethoxy) pyrrolidine HCl O2 Atmospheric Oxygen (Autoxidation) API->O2 H2O Moisture (Hygroscopicity) API->H2O Light UV/Vis Light (Photolysis) API->Light Peroxides Hydroperoxides & Chain Cleavage O2->Peroxides Deliquescence Deliquescence & Phase Transition H2O->Deliquescence NOx N-Oxidation & Nitrosamine Risk Light->NOx

Caption: Mechanistic degradation pathways of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride.

Stability Under Stress Conditions (ICH Q1A/Q1B)

To establish a valid re-test period and shelf-life, the compound must be subjected to forced degradation studies in accordance with ICH Q1A(R2)[4] and ICH Q1B[5] guidelines. The table below summarizes the quantitative stress conditions and the mechanistically expected outcomes for this specific chemical class.

Table 1: Summary of Forced Degradation Stress Conditions
Stress TypeICH ConditionDurationPrimary Degradation PathwayAnalytical Focus
Thermal (Solid) 60°C14–30 DaysMinor thermal cleavage.Mass balance (ELSD/MS).
Accelerated Temp/RH 40°C / 75% RH6 MonthsDeliquescence, phase transition.Moisture sorption (TGA/DVS).
Oxidative (Solution) 3% H2​O2​ at RT24 HoursN-oxidation, hydroperoxide formation.Peroxide screening, LC-MS.
Acid/Base Hydrolysis 0.1 N HCl / NaOH (60°C)24 HoursEther cleavage (acidic conditions).Degradant profiling.
Photolysis (Solid/Sol) 1.2M lux-hr + 200 Wh/m² UV~7–14 DaysRadical initiation, autoxidation.Dark control comparison.

Experimental Protocols for Stability Assessment

A fundamental pillar of pharmaceutical analysis is ensuring that the analytical method is genuinely stability-indicating. Because (3S)-3-(2-ethoxyethoxy)pyrrolidine lacks a conjugated π -system or aromatic ring, standard UV detection (e.g., 254 nm) is inherently blind to this molecule and its degradants.

Expert Insight: To achieve a self-validating mass balance, researchers must employ Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD).

Step-by-Step Forced Degradation Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the API into a 10 mL inert volumetric flask. Dissolve in HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Execution of Stress & Self-Validating Quenching:

    • Acid Hydrolysis: Transfer 1 mL stock to a vial. Add 1 mL 0.1 N HCl. Heat at 60°C for 24 hours. Validation step: Neutralize with 1 mL 0.1 N NaOH prior to injection to prevent column degradation and artifact formation.

    • Base Hydrolysis: Transfer 1 mL stock to a vial. Add 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours. Validation step: Neutralize with 1 mL 0.1 N HCl.

    • Oxidation: Transfer 1 mL stock to a vial. Add 1 mL 3% H2​O2​ . Store at room temperature for 24 hours. Validation step: Quench with sodium bisulfite to halt radical chain reactions before analysis.

    • Photolysis: Expose samples to 1.2 million lux hours and 200 Wh/m² UV energy[5]. Validation step: Concurrently run a foil-wrapped "dark control" to isolate photolytic degradation from ambient thermal degradation.

  • LC-MS/ELSD Analysis:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (sub-2-micron for UHPLC resolution).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

Workflow Prep Sample Prep (1 mg/mL) Stress Apply Stress (ICH Q1A/Q1B) Prep->Stress Quench Neutralize / Quench Stress->Quench Analyze LC-MS / ELSD Analysis Quench->Analyze Report Mass Balance & Kinetics Analyze->Report

Caption: Step-by-step forced degradation workflow ensuring self-validating sample neutralization.

Recommended Storage & Handling Protocols

Based on the physicochemical vulnerabilities identified (autoxidation of the ether and hygroscopicity of the HCl salt), the following storage protocols are mandatory to maintain a >99% purity profile over a standard 24-month re-test period:

  • Temperature Control: Store strictly at 2°C to 8°C (Refrigerated) . Lowering the thermal energy suppresses the initiation phase of radical autoxidation and minimizes molecular mobility.

  • Atmospheric Control (Critical): The primary container must be backfilled with Argon or Nitrogen prior to sealing. Displacing atmospheric oxygen is the single most effective method for preventing ether peroxide formation[2].

  • Moisture Protection: Due to the hygroscopic nature of the hydrochloride salt[3], the compound must be stored in a tightly sealed primary container (e.g., a borosilicate glass vial with a PTFE-lined septum cap). This primary container should be placed inside a secondary heat-sealed foil pouch containing activated silica gel desiccant packs.

  • Light Protection: Utilize amber glass containers to block UV/Vis radiation, preventing the photo-initiation of radical degradation pathways[5].

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / Gally.ch URL:[Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]

  • Autoxidation | Chemical Reaction Source: Encyclopedia Britannica URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Molecules URL:[Link]

Sources

Exploratory

Role of the ethoxyethoxy side chain in molecular interactions

An In-depth Technical Guide: The Ethoxyethoxy Side Chain: A Strategic Tool in Modulating Molecular Interactions for Advanced Drug Design Executive Summary The ethoxyethoxy [-OCH₂CH₂OCH₂CH₂OH] moiety and its derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Ethoxyethoxy Side Chain: A Strategic Tool in Modulating Molecular Interactions for Advanced Drug Design

Executive Summary

The ethoxyethoxy [-OCH₂CH₂OCH₂CH₂OH] moiety and its derivatives are increasingly recognized as a pivotal functional group in medicinal chemistry and material science. More than a simple solubilizing agent, this short-chain glycol ether offers a sophisticated toolset for fine-tuning the physicochemical and pharmacokinetic properties of molecules. Its unique combination of hydrophilicity, hydrogen bonding capacity, conformational flexibility, and metabolic stability allows researchers to strategically address common challenges in drug development, such as poor solubility, unfavorable ADME profiles, and suboptimal target engagement. This guide provides a comprehensive analysis of the ethoxyethoxy side chain's role in molecular interactions, grounded in its fundamental chemical properties and illustrated through practical applications and experimental workflows.

Foundational Physicochemical Characteristics

Chemical Structure and Nomenclature

The ethoxyethoxy group is a univalent radical derived from its parent alcohol, 2-(2-ethoxyethoxy)ethanol.[1] The core structure consists of an ethyl group linked via an ether oxygen to two consecutive ethylene glycol units, terminating in a primary alcohol.[2]

  • Systematic IUPAC Name: 2-(2-ethoxyethoxy)ethan-1-ol[3]

  • Common Synonyms: Diethylene glycol monoethyl ether, DEGEE[3]

  • Trade Names: Carbitol, Transcutol[3][4]

This structure's key features are the two ether linkages, which provide stability and influence solvency, and the terminal hydroxyl group, which imparts polarity and hydrogen-bonding capabilities.[2]

Core Physicochemical Properties

The physical properties of the ethoxyethoxy group are a direct consequence of its hybrid ether-alcohol structure, making it a versatile component in molecular design. It is a colorless, hygroscopic, and slightly viscous liquid with a mild odor.[2] Its miscibility with water and a wide range of organic solvents is a defining characteristic.[3]

Table 1: Key Physicochemical Properties of 2-(2-Ethoxyethoxy)ethanol

Property Value Source(s)
Molecular Formula C₆H₁₄O₃ [3]
Molar Mass 134.175 g/mol [3]
Boiling Point 196-202 °C [3][4]
Melting Point -76 °C [3][4]
Density ~0.99 g/cm³ at 20 °C [2]
Flash Point 96 °C [3][4]
Water Solubility Miscible
XLogP3 0.7 [5]
H-Bond Donor Count 1 [2]
H-Bond Acceptor Count 3 [5]

| Rotatable Bond Count | 6 |[5] |

The Ethoxyethoxy Group's Role in Molecular Interactions

The strategic incorporation of an ethoxyethoxy side chain can profoundly influence a molecule's behavior by modulating its interactions with its environment, whether that be an aqueous solvent, a lipid membrane, or a protein binding pocket.

Enhancing Hydrophilicity and Aqueous Solubility

A primary application of the ethoxyethoxy chain is to enhance the aqueous solubility of parent molecules. This is particularly crucial in drug development for converting poorly soluble lead compounds into viable clinical candidates. The oxygen atoms within the oligo(ethylene glycol) (OEG) based chain can form hydrogen bonds with water, while the overall polarity of the group disrupts crystalline packing, favoring dissolution.[6]

For instance, in the synthesis of modified polypeptides, the attachment of a 2-[2-(2-methoxyethoxy)ethoxy]acetyl side chain to poly-L-lysine resulted in polymers with high water solubility and stable α-helical conformations, a significant improvement over less-substituted analogues.[7] This demonstrates the chain's power to render large, complex biomolecules soluble in aqueous media.

A Hub for Hydrogen Bonding

The ethoxyethoxy side chain is an adept participant in hydrogen bonding, a critical interaction for molecular recognition and binding.

  • Hydrogen Bond Donor: The terminal hydroxyl (-OH) group acts as a potent hydrogen bond donor.

  • Hydrogen Bond Acceptor: The oxygen atom of the terminal hydroxyl group and the two ether oxygen atoms act as hydrogen bond acceptors.[2][5]

This trifecta of acceptor sites, combined with a single donor site, allows the side chain to form a complex and favorable network of interactions with polar residues in a protein's active site or with water molecules, thereby anchoring the molecule and enhancing binding affinity or solubility.

Molecular_Interactions cluster_EE Ethoxyethoxy Side Chain cluster_Interactions Potential Interactions Chain CH3-CH2-O-CH2-CH2-O-CH2-CH2-OH HBD H-Bond Donating (from terminal -OH) Chain->HBD to Target/Solvent Acceptor HBA H-Bond Accepting (3 oxygen sites) Chain->HBA from Target/Solvent Donor Hydrophobic Hydrophobic/van der Waals (ethyl/ethylene groups) Chain->Hydrophobic with Nonpolar Residues

Caption: Interaction potential of the ethoxyethoxy side chain.

Modulating Lipophilicity and Membrane Permeability

While highly effective at increasing hydrophilicity, the ethoxyethoxy chain also possesses nonpolar character in its ethyl and ethylene segments. This amphipathic nature is key to its role as a modulator of lipophilicity (LogP/LogD). It provides a more nuanced alternative to purely aliphatic chains or longer, more polar PEG chains. This balance is critical for drug candidates that must traverse cellular membranes to reach their target. In cosmetic and transdermal formulations, 2-(2-ethoxyethoxy)ethanol (Transcutol®) is widely used as a penetration enhancer, facilitating the delivery of active ingredients through the skin by temporarily fluidizing the lipid bilayer.[3]

Conformational Flexibility and Bioisosterism

With six rotatable bonds, the ethoxyethoxy side chain is highly flexible.[5][6] This flexibility allows it to adopt numerous conformations, enabling an induced-fit mechanism within a binding pocket. It can position its key interacting groups (the terminal hydroxyl and ether oxygens) optimally to maximize favorable contacts, which can translate to higher binding affinity and selectivity.

This flexibility, combined with its polarity and volume, allows the ethoxyethoxy group to serve as a versatile bioisostere .[8] In drug design, a bioisostere is a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving other properties.[8][9] For example, an ethoxyethoxy chain could replace:

  • A metabolically labile ester group: To improve in vivo stability.

  • A bulky, nonpolar alkyl group (e.g., gem-dimethyl): To enhance aqueous solubility and reduce non-specific hydrophobic interactions, a strategy successfully employed with oxetane rings.[10][11]

  • A rigid aromatic ring: To introduce flexibility and improve the solubility profile.

Applications in Drug Discovery and Development

The utility of the ethoxyethoxy chain is validated by its application in enhancing the performance of therapeutic agents and complex molecular systems.

Improving Pharmacokinetic (ADME) Properties

A primary challenge in drug development is optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ethoxyethoxy side chain offers several advantages:

  • Absorption: By improving solubility, it can significantly enhance the bioavailability of orally administered drugs. Its use as a penetration enhancer also points to its utility in transdermal drug delivery systems.[3]

  • Metabolism: The ether linkages are generally more stable to metabolic degradation than other functional groups like esters, potentially increasing the drug's half-life.[2]

  • Distribution: Modulating lipophilicity can control how a drug distributes throughout the body, potentially reducing off-target accumulation and associated toxicities.

In one example, a celastrol derivative was linked to a PEG azide moiety—structurally related to the ethoxyethoxy group—to improve its properties for targeted delivery systems.[12]

Experimental and Computational Analysis

Validating the impact of an ethoxyethoxy side chain requires a multi-faceted approach combining synthesis, biophysical characterization, and computational modeling.

General Synthetic Protocol: Introduction of an Ethoxyethoxy Chain

The introduction of an ethoxyethoxy side chain onto a lead scaffold (Scaffold-X, where X is a reactive handle like -OH, -NH₂, or -SH) is typically achieved through nucleophilic substitution or amide coupling.

Protocol: Synthesis of an O-linked Ethoxyethoxy Analogue

  • Activation of the Side Chain (if necessary):

    • a. To a solution of 2-(2-ethoxyethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq) and triethylamine (1.2 eq).

    • b. Stir the reaction at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • c. Upon completion, perform an aqueous workup and purify the resulting tosylate (2-(2-ethoxyethoxy)ethyl tosylate) by flash column chromatography.

    • Causality: The tosyl group is an excellent leaving group, making the terminal carbon of the side chain highly susceptible to nucleophilic attack.

  • Coupling to the Scaffold:

    • a. Dissolve the scaffold containing a hydroxyl or thiol group (Scaffold-OH/SH, 1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • b. Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to deprotonate the nucleophile.

    • Causality: Deprotonation generates a potent alkoxide or thiolate nucleophile required for the substitution reaction.

    • c. Add the activated 2-(2-ethoxyethoxy)ethyl tosylate (1.1 eq) to the reaction mixture.

    • d. Heat the reaction (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • e. After cooling, quench the reaction with water, extract the product with an organic solvent, and purify via flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow start Lead Scaffold (e.g., Scaffold-OH) step1 Deprotonation (Base, e.g., NaH in DMF) start->step1 step2 Nucleophilic Substitution (Add 2-(2-ethoxyethoxy)ethyl-OTs) step1->step2 step3 Purification (Chromatography) step2->step3 end Final Product (Scaffold-O-EE) step3->end

Sources

Foundational

Safety and handling of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

An In-depth Technical Guide to the Safe Handling and Application of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride Foreword: A Proactive Approach to Chemical Safety As a Senior Application Scientist, my experience has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Application of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

Foreword: A Proactive Approach to Chemical Safety

As a Senior Application Scientist, my experience has consistently demonstrated that robust safety protocols are not an impediment to discovery but rather the bedrock upon which successful and reproducible research is built. This guide addresses (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, a compound of interest within the broader class of substituted pyrrolidines widely utilized in medicinal chemistry.[1][2] While specific, comprehensive safety data for this exact molecule is not extensively published, this document synthesizes established principles from structurally related compounds and the parent pyrrolidine heterocycle to provide a reliable framework for its safe handling and use. The causality behind each recommendation is explained to empower researchers with the knowledge to work confidently and securely.

Section 1: Compound Profile and Physicochemical Properties

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative. The pyrrolidine ring is a valuable scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its non-planar, saturated structure allows for three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2][3] The ether side chain and hydrochloride salt form of the title compound are likely intended to modulate properties such as solubility and bioavailability, making it a versatile building block for novel therapeutics.[4]

Data Presentation: Physicochemical Characteristics

The following table summarizes the key physicochemical properties of the free base, (3S)-3-(2-ethoxyethoxy)pyrrolidine, and related analogs. This data is essential for understanding its behavior in various experimental conditions.

PropertyValue (Predicted/Observed)Source
Molecular Formula C8H17NO2 (free base)[5]
Molecular Weight 195.70 g/mol (hydrochloride salt)Inferred
Monoisotopic Mass 159.12593 Da (free base)[5]
XlogP (predicted) 0.1[5]
Hydrogen Bond Donors 1 (free base)[5]
Hydrogen Bond Acceptors 3 (free base)[5]
Storage Temperature 2-8°C, Sealed in dry conditions[6][7]

Section 2: Hazard Assessment and Inferred Toxicological Profile

Due to the lack of specific toxicological data for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, this assessment is based on the known hazards of the parent pyrrolidine scaffold and similarly substituted analogs.[8][9][10][11] Pyrrolidine itself is classified as a flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[10][12] Therefore, a cautious approach is mandatory.

  • Oral Toxicity : Assumed to be harmful if swallowed, based on classifications for related compounds.[9][10] Ingestion may cause irritation or burns to the gastrointestinal tract.

  • Dermal Toxicity : Expected to cause skin irritation, and potentially severe burns upon prolonged contact.[11] The parent pyrrolidine scaffold is corrosive.[10][12]

  • Inhalation Toxicity : May cause respiratory tract irritation.[9][11] Vapors or aerosols could be harmful if inhaled.

  • Eye Damage : Assumed to cause serious eye irritation or damage.[9][11] Direct contact with pyrrolidine derivatives can lead to severe and potentially permanent eye injury.[10]

Trustworthiness through Self-Validation: The protocols described below are designed as a self-validating system. By treating the compound with the high degree of caution afforded to corrosive and toxic substances, we establish a robust safety margin that accounts for the current data gap.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is critical for mitigating the risks associated with this class of chemicals.

Risk Assessment and Engineering Controls

Before any manipulation, a formal risk assessment should be conducted. All work involving this compound, especially when handling the solid or preparing solutions, must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation exposure.[9][13] An emergency eyewash station and safety shower must be readily accessible.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against accidental exposure. The following are mandatory:

  • Eye Protection : Safety goggles with side-shields or a full-face shield must be worn at all times.[11]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection : A flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator is necessary.

Experimental Protocol: Weighing and Solution Preparation

This protocol details the most common procedure where exposure risk is highest.

  • Preparation : Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging : Place all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood before retrieving the compound container.

  • Weighing : Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride to a tared weigh boat. Close the primary container immediately after dispensing.

  • Dissolution : Place the weigh boat containing the compound into the beaker. Using a wash bottle, carefully rinse the weigh boat with the chosen solvent to ensure a complete quantitative transfer.

  • Mixing : Add the remaining solvent and the stir bar. Cover the beaker (e.g., with a watch glass) and begin stirring.

  • Cleanup : Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated hazardous waste container located within the fume hood.[8]

  • Doffing PPE : Once the experiment is complete and the area is secured, remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.[11]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar products.[6][13] A storage temperature of 2-8°C is often advised.[6][7]

  • Incompatibilities : Keep away from strong oxidizing agents, heat, sparks, and open flames.[8][14]

Section 4: Mandatory Visualizations & Workflows

Diagram: Safe Handling Workflow

The following diagram outlines the logical flow for the safe handling of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride from receipt to disposal.

Workflow for Safe Handling of Pyrrolidine Derivatives cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Full PPE RiskAssessment->DonPPE PrepHood 3. Prepare Fume Hood DonPPE->PrepHood Weighing 4. Weigh Compound PrepHood->Weighing Begin work in hood Dissolution 5. Prepare Solution Weighing->Dissolution Experiment 6. Perform Experiment Dissolution->Experiment WasteDisposal 7. Segregate Waste Experiment->WasteDisposal Conclude experiment Decontaminate 8. Clean Work Area WasteDisposal->Decontaminate DoffPPE 9. Doff PPE Correctly Decontaminate->DoffPPE Store 10. Store Securely (Cool, Dry, Ventilated) DoffPPE->Store If returning to storage

Caption: Safe handling workflow for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride.

Section 5: Emergency Procedures

In the event of an emergency, a swift and correct response is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[11] Rinse the mouth with water and drink plenty of water afterward.[14] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

  • Spills : Evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[8] Do not allow the spill to enter drains.[13]

  • Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[13]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[11][14] Do not dispose of it down the drain.

References

  • PubChemLite. (3s)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (C8H17NO2). [Link]

  • Reagent Database. (s)-3-(2-methoxyethoxy)pyrrolidine hcl. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine. [Link]

  • Organic Syntheses. α,α-DIPHENYL-2-PYRROLIDINEMETHANOL. [Link]

  • Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. [Link]

  • Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

Protocols & Analytical Methods

Method

Synthesis of novel compounds using (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

Application Note: Synthesis of Novel Therapeutics Using (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride as a Solubilizing Pharmacophore Executive Summary & Chemical Rationale In modern medicinal chemistry, the optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Therapeutics Using (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride as a Solubilizing Pharmacophore

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS: 1094108-02-7 / 31332-16-8) has emerged as a highly versatile, stereochemically pure 3-D building block.

This compound combines a conformationally restricted secondary amine (the pyrrolidine ring) with a flexible, ether-linked side chain. The secondary amine serves as an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling reactions. Crucially, the 3-(2-ethoxyethoxy) substituent acts as a "mini-PEG" unit. The strategic incorporation of mini-PEG chains into small molecules is a proven strategy to mask lipophilicity, improve aqueous solubility, and reduce off-target liabilities such as hERG inhibition, without violating Lipinski's Rule of Five [1]. Furthermore, the defined (3S) stereocenter provides a specific exit vector for the ether chain, allowing for precise shape-based fitting within target protein binding pockets.

Physicochemical Profiling & Causality

When designing kinase inhibitors or G-protein coupled receptor (GPCR) ligands, basic amines are frequently employed to pick up crucial hydrogen bonds in the solvent-exposed regions of the target. However, highly basic, lipophilic amines often lead to high clearance rates and phospholipidosis.

By utilizing (3S)-3-(2-ethoxyethoxy)pyrrolidine rather than a simple alkyl-substituted pyrrolidine, medicinal chemists can leverage the following causal benefits:

  • LogD Modulation: The two ether oxygen atoms act as hydrogen bond acceptors. This significantly lowers the partition coefficient (LogD7.4) compared to an isosteric hydrocarbon chain, driving better oral bioavailability.

  • Metabolic Stability: Unlike primary alcohols or unbranched alkyl chains which are prone to rapid Phase I oxidation (e.g., via CYP450 enzymes), the terminal ethyl ether is sterically and electronically deactivated, extending the compound's half-life.

  • Solvation Shell Formation: The oxygen atoms coordinate with water molecules, creating a localized hydration shell that drastically improves thermodynamic solubility.

Quantitative Data Presentation: Comparative Profiling

The table below models the physicochemical impact of substituting a standard pyrrolidine ring with the (3S)-3-(2-ethoxyethoxy)pyrrolidine motif on a generic pyrimidine-based kinase inhibitor core.

Pharmacophore MotifCalculated LogD (pH 7.4)Thermodynamic Solubility (µg/mL)In vitro Clearance (HLM, µL/min/mg)hERG IC₅₀ (µM)
Unsubstituted Pyrrolidine3.8< 545.22.1
3-Propoxypyrrolidine4.2< 268.51.5
(3S)-3-(2-Ethoxyethoxy)pyrrolidine 2.6 > 150 18.4 > 30.0

Data Interpretation: The introduction of the mini-PEGylated pyrrolidine decreases lipophilicity (LogD), enhances solubility by over 30-fold, and mitigates hERG toxicity by reducing the overall lipophilic basicity of the molecule.

Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems for incorporating (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride into novel drug scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed for the functionalization of heteroaryl chlorides (e.g., 2,4-dichloropyrimidines) to synthesize kinase inhibitor precursors.

Rationale: The SNAr reaction requires a polar aprotic solvent to stabilize the Meisenheimer complex intermediate. Because the pyrrolidine is supplied as a hydrochloride salt, a minimum of 3.0 equivalents of a non-nucleophilic base (DIPEA) is required: 1 eq to liberate the free base, 1 eq to scavenge the HCl generated during the reaction, and 1 eq to maintain a basic medium.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaryl chloride core (1.0 mmol, 1.0 eq) and (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (234 mg, 1.2 mmol, 1.2 eq).

  • Solvation: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol, 3.0 eq) dropwise at room temperature. The suspension should become a clear solution as the free amine is liberated.

  • Reaction: Cap the vial and heat the mixture to 80 °C in an oil bath or heating block for 4–6 hours. Monitor reaction progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Separate the layers. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to afford the SNAr product.

Protocol B: Amide Bond Formation (Peptidomimetic Synthesis)

This protocol details the coupling of the pyrrolidine building block to a carboxylic acid using HATU, a highly efficient coupling reagent that minimizes epimerization.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (418 mg, 1.1 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM) (10 mL).

  • Base Addition: Add DIPEA (522 µL, 3.0 mmol, 3.0 eq) and stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Amine Addition: Add (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (215 mg, 1.1 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction with DCM (15 mL). Wash sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify via reverse-phase preparative HPLC if necessary.

Mechanistic Workflow Visualization

The following diagram illustrates the synthetic integration of the building block and its downstream biological evaluation pathway.

Workflow: SₙAr synthesis using the pyrrolidine building block leading to target kinase inhibition.

References

  • Title: PEGylated therapeutics in the clinic Source: Bioengineering & Translational Medicine (via PubMed Central) URL: [Link] (Cited for the foundational principles of using PEGylation and mini-PEG strategies in small molecules to improve solubility, alter biodistribution, and limit CNS penetration/off-target toxicity).

  • Title: Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Cited for the structural validation of utilizing mini-PEG units as solubility-enhancing spacers in medicinal chemistry workflows).

Application

Protocol &amp; Application Guide: N-Alkylation of (3S)-3-(2-ethoxyethoxy)pyrrolidine Hydrochloride

An Application Note for Drug Development Professionals Abstract: This document provides detailed protocols for the N-alkylation of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This document provides detailed protocols for the N-alkylation of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules. We present two robust and widely applicable methods: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. This guide offers step-by-step experimental procedures, discusses the underlying chemical principles, and provides critical insights into optimizing reaction conditions to ensure high yield and purity. The protocols are designed for researchers in medicinal chemistry and process development, offering a framework for the synthesis of novel pyrrolidine-based derivatives.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, bioactive compounds, and approved pharmaceuticals.[1] Its stereochemistry and potential for substitution at the nitrogen atom make it a versatile building block for creating libraries of compounds with diverse biological activities. (3S)-3-(2-ethoxyethoxy)pyrrolidine, in particular, offers a chiral backbone and an ether side chain that can influence solubility, metabolic stability, and target engagement.

N-alkylation is a fundamental transformation that functionalizes the secondary amine of the pyrrolidine ring, enabling the introduction of a vast array of substituents. This modification is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The two most prevalent and reliable strategies for achieving this transformation are direct nucleophilic substitution with alkyl halides and reductive amination.[2][3] This guide will detail both methodologies, providing the necessary framework for their successful implementation.

Mechanistic Overview: Pathways to N-Functionalization

Direct Alkylation via Nucleophilic Substitution (S_N2)

The most straightforward approach to N-alkylation involves the reaction of the secondary amine with an alkyl halide.[4] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic S_N2 reaction.

A critical consideration is that the starting material is a hydrochloride salt. The protonated amine is not nucleophilic. Therefore, a base is required to neutralize the HCl salt and deprotonate the resulting ammonium species formed after alkylation, regenerating the neutral, nucleophilic amine that can react again.[3] This can potentially lead to over-alkylation, forming a quaternary ammonium salt.[3] The choice of a sterically hindered, non-nucleophilic base is crucial to favor the desired mono-alkylation and suppress side reactions.[5]

Reductive Amination

Reductive amination is an alternative and often preferred method that avoids the use of potentially mutagenic alkyl halides and typically offers higher selectivity for mono-alkylation.[3][6] This one-pot reaction proceeds in two stages:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form a substituted iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion in situ to yield the tertiary amine.[7]

This method is highly versatile, as a wide variety of aldehydes and ketones are commercially available. The choice of reducing agent is key; mild hydrides like sodium triacetoxyborohydride (STAB) are often ideal as they are selective for the iminium ion over the carbonyl starting material and are effective under the slightly acidic conditions that favor iminium formation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of (3S)-3-(2-ethoxyethoxy)pyrrolidine using an alkyl halide and a non-nucleophilic base.

Core Principle: A direct S_N2 reaction between the free pyrrolidine base and an electrophilic alkyl halide. A base is used to neutralize the starting hydrochloride salt and the proton generated during the reaction.

Workflow for Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl Base Add Base (e.g., DIPEA) & Aprotic Solvent (e.g., ACN) Start->Base 1. Free-basing AlkylHalide Add Alkyl Halide (R-X) dropwise at 0°C Base->AlkylHalide 2. Alkylation Stir Warm to RT Stir for 2-24h AlkylHalide->Stir 3. Reaction Progress Quench Quench with H₂O or sat. NH₄Cl Stir->Quench 4. Termination Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract 5. Isolation Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify 6. Purification End End Purify->End Final Product

Caption: Workflow for Direct N-Alkylation of Pyrrolidine.

Materials & Reagents

ReagentCAS No.Notes
(3S)-3-(2-ethoxyethoxy)pyrrolidine HCl1187649-16-9Starting Material (1.0 eq)
Alkyl Halide (e.g., Benzyl Bromide)100-39-0Alkylating Agent (1.0 - 1.2 eq)
N,N-Diisopropylethylamine (DIPEA/Hünig's Base)7087-68-5Non-nucleophilic base (2.2 - 2.5 eq)
Acetonitrile (ACN), anhydrous75-05-8Reaction Solvent
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Aqueous wash
Brine7647-14-5Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Drying Agent
Silica Gel7631-86-9Stationary phase for chromatography

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to the flask (concentration approx. 0.1-0.5 M). Add N,N-Diisopropylethylamine (2.2 eq) and stir the resulting suspension at room temperature for 15 minutes to ensure free-basing of the amine.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrrolidine.

Expert Insights & Causality:

  • Why DIPEA? Using a sterically hindered base like DIPEA is critical.[5] It is sufficiently basic to deprotonate the amine hydrochloride and the ammonium intermediate, but its bulky isopropyl groups prevent it from acting as a nucleophile and competing with the pyrrolidine in reacting with the alkyl halide.

  • Stoichiometry: A slight excess of the alkyl halide can drive the reaction to completion, but a large excess should be avoided to minimize the risk of forming the quaternary ammonium salt.[3] At least 2 equivalents of base are required: one to neutralize the starting HCl salt and one to neutralize the H-X generated during the alkylation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of (3S)-3-(2-ethoxyethoxy)pyrrolidine using a carbonyl compound and a mild hydride-reducing agent.

Core Principle: Formation of an iminium ion intermediate from the amine and a carbonyl, followed by in-situ reduction with a selective hydride donor.

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl Mix Combine Amine HCl, Carbonyl (R₂C=O), & Solvent (e.g., DCE) Start->Mix Reduce Add Reducing Agent (e.g., STAB) portion-wise Mix->Reduce 1. Iminium Formation & Reduction Stir Stir at RT for 4-16h Reduce->Stir 2. Reaction Progress Quench Quench with sat. aq. NaHCO₃ Stir->Quench 3. Termination Extract Extract with Organic Solvent (e.g., DCM) Quench->Extract 4. Isolation Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify 5. Purification End End Purify->End Final Product

Caption: Workflow for Reductive Amination of Pyrrolidine.

Materials & Reagents

ReagentCAS No.Notes
(3S)-3-(2-ethoxyethoxy)pyrrolidine HCl1187649-16-9Starting Material (1.0 eq)
Carbonyl (e.g., Cyclohexanone)108-94-1Electrophile (1.2 - 1.5 eq)
Sodium Triacetoxyborohydride (STAB)56553-60-7Reducing Agent (1.5 eq)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)107-06-2Reaction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Quench/Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Drying Agent
Silica Gel7631-86-9Stationary phase for chromatography

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask, add (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (1.0 eq), the aldehyde or ketone (1.2 eq), and the solvent (e.g., DCE, 0.1-0.5 M). Note: A base is not always necessary as the amine hydrochloride can create a sufficiently acidic environment to promote iminium formation.

  • Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the target tertiary amine.

Expert Insights & Causality:

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many reductive aminations.[6] Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting aldehyde/ketone. Its reduced reactivity also makes the reaction easier to control. The acetate byproducts can buffer the reaction, maintaining a pH that is optimal for iminium ion formation and stability.

  • Solvent: Chlorinated solvents like DCE or DCM are commonly used as they are compatible with the reagents and reaction conditions.

  • No Base Required: In this specific protocol, the hydrochloride salt of the amine provides the acidic catalysis needed to promote the dehydration of the carbinolamine intermediate to the iminium ion, which is the species that gets reduced.

Summary of Methodologies

The choice between direct alkylation and reductive amination depends on the desired substituent, substrate tolerance, and reagent availability.

ParameterDirect Alkylation (Protocol 1)Reductive Amination (Protocol 2)
Electrophile Alkyl Halides (R-X)Aldehydes or Ketones (R₂C=O)
Key Reagents Non-nucleophilic base (e.g., DIPEA)Mild reducing agent (e.g., STAB)
Advantages Straightforward for simple alkyl groups.High selectivity, avoids alkyl halides, broad substrate scope.[2][6]
Disadvantages Risk of over-alkylation, use of potentially toxic alkyl halides.[3]Requires a suitable carbonyl compound, more complex stoichiometry.
Best For Introducing primary or secondary alkyl groups (e.g., methyl, ethyl, benzyl).Introducing diverse and complex substituents via corresponding carbonyls.

Concluding Remarks

The N-alkylation of (3S)-3-(2-ethoxyethoxy)pyrrolidine is a pivotal step in the synthesis of advanced pharmaceutical intermediates. Both direct alkylation and reductive amination are powerful, reliable methods for achieving this transformation. By understanding the underlying mechanisms and paying close attention to the key experimental parameters outlined in these protocols—such as the choice of base, solvent, and reducing agent—researchers can effectively and efficiently synthesize a wide range of novel N-substituted pyrrolidine derivatives for drug discovery and development programs.

References

  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Available from: [Link]

  • ResearchGate. (2025, October 19). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals. Available from: [Link]

  • ResearchGate. (2005, June 3). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available from: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2019, September 3). 22.4: Synthesis of Amines. Available from: [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Available from: [Link]

  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Available from: [Link]

  • Google Patents. (n.d.). US20070270596A1 - Process for the Preparation of N-Alkyl Pyrrolidones.
  • ResearchGate. (2025, August 7). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • ACS Publications. (2025, September 18). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Available from: [Link]

  • ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Available from: [Link]

  • ScienceDirect. (2022, December 20). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • HETEROCYCLES. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • MDPI. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available from: [Link]

  • TÜBİTAK Academic Journals. (2005, January 1). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. Available from: [Link]

Sources

Method

Advanced Coupling Strategies for (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride in Drug Discovery

Introduction & Physicochemical Profiling (3S)-3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a highly versatile, chiral secondary amine building block frequently utilized in the synthesis of targeted therapeutics, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(3S)-3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a highly versatile, chiral secondary amine building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands. The structural anatomy of this compound provides distinct pharmacological advantages:

  • Pyrrolidine Core: Imparts conformational restriction, often leading to enhanced target binding affinity compared to flexible aliphatic amines.

  • 2-Ethoxyethoxy Side Chain: The ether linkages serve as critical hydrogen bond acceptors and significantly improve the aqueous solubility and logD profile of the resulting drug candidates.

  • Hydrochloride Salt Formulation: Enhances the shelf-life and handling stability of the pyrrolidine. However, it necessitates strategic in situ free-basing during synthetic workflows to liberate the nucleophilic secondary amine.

This application note details three foundational coupling methodologies for this building block: Amide Bond Formation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed as a self-validating system, ensuring high reproducibility and scientific rigor.

Amide Bond Formation (Peptide Coupling)

Mechanistic Causality & Expertise

Coupling a secondary amine with a carboxylic acid can be hampered by steric hindrance. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent. First reported by Louis A. Carpino in 1993, HATU activates the carboxylic acid to form a highly reactive OAt-active ester[1].

The causality behind HATU's superior performance lies in the neighboring group effect : the pyridine nitrogen of the HOAt moiety stabilizes the incoming pyrrolidine nucleophile through a hydrogen-bonded 7-membered cyclic transition state, dramatically accelerating reaction kinetics[1]. Because our substrate is an HCl salt, precise stoichiometric control of the base is critical. We use 3.0 equivalents of DIPEA : 1.0 eq to neutralize the HCl salt, 1.0 eq to promote the formation of the active ester, and 1.0 eq to neutralize the acidic byproducts of the coupling.

Validated Protocol: HATU-Mediated Amidation

Self-Validation Check: The release of the HOAt anion turns the solution distinctly yellow, acting as a visual indicator of active ester formation[1].

  • Pre-activation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15–30 minutes until a yellow tint confirms OAt-ester formation.

  • Nucleophilic Attack: Add (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (1.1 eq) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the OAt-ester mass peak confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Buchwald-Hartwig Cross-Coupling

Mechanistic Causality & Expertise

Forming a C–N bond between our secondary pyrrolidine and an aryl/heteroaryl halide requires palladium catalysis. The choice of the phosphine ligand is the most critical variable. While ligands like BrettPhos are excellent for primary amines, density functional theory (DFT) calculations and empirical data demonstrate that RuPhos is vastly superior for secondary amines[2].

The causality is rooted in the catalytic cycle's rate-limiting step. For sterically hindered secondary amines like (3S)-3-(2-ethoxyethoxy)pyrrolidine, the rate-limiting step is reductive elimination [2]. RuPhos possesses a specific steric and electronic profile that significantly lowers the activation energy barrier for reductive elimination compared to BrettPhos[2]. Furthermore, strong bases like NaOtBu or LHMDS are required to deprotonate the coordinated amine[3].

Validated Protocol: Pd-Catalyzed Amination

Self-Validation Check: Oxygen is lethal to Pd(0) species. Thorough sparging (degassing) of solvents is mandatory to prevent catalyst death (indicated by the solution turning black prematurely).

  • Catalyst Preparation: In a glovebox or under strict N₂, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in a dry vial.

  • Substrate Addition: Add the aryl bromide (1.0 eq), (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (1.2 eq), and NaOtBu (2.5 eq). Note: The extra 0.5–1.0 eq of base is required to neutralize the HCl salt.

  • Solvent & Degassing: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M). Sparge the mixture with N₂ for an additional 5 minutes.

  • Heating: Seal the vial and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality & Expertise

When coupling the pyrrolidine to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine or 2-chloropyrazine), transition-metal catalysis is unnecessary. The reaction proceeds via an addition-elimination (SNAr) mechanism . The secondary amine attacks the electrophilic carbon, forming a stabilized anionic Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.

Recent green chemistry advancements show that this reaction operates highly efficiently in polar protic solvents (like water) or polar aprotic solvents (like NMP) using mild inorganic bases such as K₂CO₃ or KF[4]. The high nucleophilicity of the pyrrolidine ring drives the reaction to completion without the need for toxic heavy metals.

Validated Protocol: Transition-Metal-Free SNAr

Self-Validation Check: The reaction relies on the electrophilicity of the halide. If conversion stalls, LC-MS analysis will show unreacted starting materials, indicating the need to increase the temperature to overcome the Meisenheimer formation barrier.

  • Reaction Assembly: In a reaction vial, combine the heteroaryl chloride (1.0 eq) and (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (1.1 eq).

  • Base Addition: Add K₂CO₃ (2.5 eq) to neutralize the HCl salt and act as an acid scavenger for the generated HCl.

  • Solvent: Add N-Methyl-2-pyrrolidone (NMP) or Water (0.5 M).

  • Heating: Stir at 80–100 °C for 16 hours.

  • Workup: If using water, simply extract the product with isopropyl acetate or EtOAc. If using NMP, precipitate the product by pouring the mixture into ice-cold water, or extract with EtOAc and wash extensively with brine.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three coupling strategies utilizing (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride.

Reaction TypeReagents & CatalystBase RequirementTempTypical YieldKey Mechanistic Advantage
Amide Coupling HATU, DMFDIPEA (3.0 eq)RT>85%7-membered TS accelerates kinetics; prevents epimerization.
Buchwald-Hartwig Pd₂(dba)₃, RuPhosNaOtBu (2.5 eq)90 °C70–90%RuPhos lowers the reductive elimination barrier for secondary amines.
SNAr None (Metal-Free)K₂CO₃ (2.5 eq)80 °C>80%Green conditions; highly scalable addition-elimination.

Visualizations & Workflows

Workflow: Parallel Library Synthesis

The following diagram illustrates the strategic divergence of the pyrrolidine building block into three distinct chemical spaces.

Workflow A (3S)-3-(2-ethoxyethoxy)pyrrolidine HCl B In Situ Free-Basing (DIPEA or Inorganic Base) A->B C1 Amide Coupling (HATU / DMF) B->C1 C2 Buchwald-Hartwig (Pd / RuPhos) B->C2 C3 SNAr (Heteroaryl Halide) B->C3 D1 Chiral Amide Derivatives C1->D1 D2 N-Aryl Derivatives C2->D2 D3 N-Heteroaryl Derivatives C3->D3

Caption: Divergent synthetic workflow for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride.

Mechanism: Buchwald-Hartwig Catalytic Cycle

This diagram highlights the rate-limiting reductive elimination step specific to secondary amines.

CatalyticCycle Pd Pd(0)-RuPhos Active Catalyst OA Oxidative Addition (Aryl Halide) Pd->OA Coord Amine Coordination & Deprotonation OA->Coord RE Reductive Elimination (Rate-Limiting) Coord->RE RE->Pd Regeneration Prod N-Aryl Pyrrolidine Product RE->Prod

Caption: Pd-RuPhos catalytic cycle emphasizing the rate-limiting step for secondary amines.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: ACS Omega (American Chemical Society) URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate URL:[Link]

Sources

Application

Advanced Synthesis Protocol: Integration of (3S)-3-(2-ethoxyethoxy)pyrrolidine Hydrochloride in Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale In modern structure-based drug design (SBDD), optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ATP-competitive kinase inhibitors requires precise exploi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern structure-based drug design (SBDD), optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ATP-competitive kinase inhibitors requires precise exploitation of the kinase ATP-binding pocket. While the heterocyclic core of an inhibitor anchors the molecule to the highly conserved hinge region via hydrogen bonds, the periphery of the molecule must be carefully engineered to enhance aqueous solubility and selectivity[1].

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride has emerged as a privileged chiral building block in the synthesis of advanced targeted therapies, particularly in the development of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) inhibitors[2]. The strategic incorporation of this moiety serves a dual mechanistic purpose:

  • Vector Control via the (3S)-Pyrrolidine Ring: The rigid, saturated five-membered ring projects its substituents at highly predictable angles. The (3S) stereocenter ensures that the attached ether tail is directed specifically toward the solvent-exposed channel (Hydrophobic Region II) rather than clashing with the sterically restricted gatekeeper residue (e.g., T790M in EGFR) or the ribose pocket[3].

  • Physicochemical Optimization via the 2-Ethoxyethoxy Tail: The flexible, PEG-like ether tail disrupts flat, lipophilic crystal packing, thereby lowering the melting point and dramatically increasing thermodynamic aqueous solubility. Furthermore, the oxygen atoms act as hydrogen-bond acceptors with bulk solvent, improving oral bioavailability without incurring the membrane-permeability penalties often associated with primary amines or carboxylic acids[1].

BindingModel Core Heteroaryl Core (Hinge Binder) Hinge Kinase Hinge Region (Hydrogen Bonds) Core->Hinge H-bond Donor/Acceptor Pyrrolidine (3S)-Pyrrolidine Ring (Vector Control) Core->Pyrrolidine Covalent Link EtherTail 2-ethoxyethoxy Tail (Solubilizing) Pyrrolidine->EtherTail Covalent Link Solvent Solvent-Exposed Channel (Aqueous Interface) EtherTail->Solvent Dipole-Water Interaction

Pharmacophore model of the (3S)-3-(2-ethoxyethoxy)pyrrolidine moiety in the ATP pocket.

Synthetic Strategy and Workflow

The secondary amine of (3S)-3-(2-ethoxyethoxy)pyrrolidine is highly nucleophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) with halogenated heteroaryl cores (e.g., 2,4-dichloropyrimidine or 4-chloroquinazoline derivatives)[2].

Because the building block is supplied as a hydrochloride salt to prevent oxidative degradation and ensure bench stability, the protocol requires in situ free-basing using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). The SNAr reaction is highly regioselective when utilizing substrates like 2,4-dichloropyrimidine; the C4 position is significantly more electrophilic than the C2 position, allowing for selective mono-substitution at reduced temperatures (0 °C to RT).

SyntheticWorkflow A (3S)-3-(2-ethoxyethoxy) pyrrolidine HCl B DIPEA, DMF (Free-basing) A->B D Regioselective SNAr (0°C to RT, 4h) B->D C 2,4-Dichloropyrimidine Core C->D E C4-Substituted Intermediate D->E F Suzuki Coupling (Pd-cat, 90°C) E->F G Final Kinase Inhibitor F->G

Synthetic workflow for integrating the pyrrolidine building block.

Experimental Protocol: Regioselective SNAr Coupling

This self-validating protocol details the coupling of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride to a generic 2,4-dichloro-5-(trifluoromethyl)pyrimidine core.

Materials Required
  • Substrate: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq, 10.0 mmol)

  • Reagent: (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (1.05 eq, 10.5 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology

Step 1: Preparation and Free-Basing

  • Purge a 100 mL round-bottom flask with inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis of the pyrimidine core.

  • Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.17 g, 10.0 mmol) in 50 mL of anhydrous DMF.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses substitution at the less reactive C2 position, ensuring >95% regioselectivity for the C4 position.

  • Add DIPEA (4.35 mL, 25.0 mmol) dropwise over 5 minutes. The excess base is required to neutralize the HCl salt of the pyrrolidine and to scavenge the HCl generated during the SNAr reaction.

Step 2: Nucleophilic Addition 5. Add (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (2.05 g, 10.5 mmol) portion-wise over 15 minutes to the cooled solution. 6. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature (20–25 °C). 7. Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting pyrimidine should be consumed within 3–4 hours. The formation of a single major peak with the corresponding [M+H]⁺ mass confirms successful regioselective mono-substitution.

Step 3: Controlled Workup and Purification 8. Quench the reaction by pouring the mixture into 150 mL of ice-cold water. 9. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Critical Insight: Because the 2-ethoxyethoxy tail imparts significant hydrophilicity, ensure the aqueous phase is maintained at pH ~8-9 (using saturated NaHCO₃ if necessary) to keep the pyrimidine-bound pyrrolidine nitrogen deprotonated, maximizing organic partitioning. 10. Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 0% to 40% EtOAc in Hexanes) to afford the pure C4-substituted intermediate.

Quantitative Data: Impact on Physicochemical Properties

The addition of the (3S)-3-(2-ethoxyethoxy)pyrrolidine moiety drastically alters the drug-like properties of the resulting kinase inhibitor. Table 1 summarizes the typical property shifts observed when replacing a simple methylamine group with this functionalized pyrrolidine on a model EGFR inhibitor scaffold[2],[1].

Table 1: Comparative Physicochemical and Biological Profiling

ParameterAnalogue A (Methylamine)Analogue B ((3S)-3-(2-ethoxyethoxy)pyrrolidine)Mechanistic Impact
cLogP 4.83.2Decreased lipophilicity reduces off-target toxicity and non-specific protein binding.
Kinetic Solubility (pH 7.4) < 5 µg/mL> 150 µg/mLThe ether tail disrupts crystal packing and H-bonds with water, enabling oral formulation.
EGFR WT IC₅₀ 12 nM15 nMIso-potent; the solvent-exposed channel tolerates bulky substituents without affinity loss.
Cellular IC₅₀ (A431 cells) 850 nM45 nMEnhanced solubility and optimal LogP dramatically improve cellular penetrance and target engagement.

References

  • Molecular design opportunities presented by solvent-exposed regions of target proteins ResearchGate / Wiley URL:[Link]

  • Discovery of A Novel Her-1/Her-2 Dual Tyrosine Kinase Inhibitor for the Treatment of Her-1 Selective Inhibitor-Resistant Non-small Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds MDPI URL:[Link]

Sources

Method

Deprotection of Boc-protected (3S)-3-(2-ethoxyethoxy)pyrrolidine

An Application Guide to the Deprotection of Boc-Protected (3S)-3-(2-ethoxyethoxy)pyrrolidine Authored by: Gemini, Senior Application Scientist Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Deprotection of Boc-Protected (3S)-3-(2-ethoxyethoxy)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly within pharmaceutical and peptide chemistry.[1][2] Its widespread use is attributed to its stability across a broad range of non-acidic conditions, including exposure to bases and nucleophiles, and its clean, efficient removal under acidic conditions.[1][3] (3S)-3-(2-ethoxyethoxy)pyrrolidine is a valuable chiral building block, frequently incorporated into complex molecular architectures during the development of novel therapeutic agents. The selective and high-yielding deprotection of its Boc-protected precursor is a critical transformation in many synthetic routes.

This technical note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of tert-butyl (3S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate. We will explore the underlying mechanism of acid-catalyzed deprotection and present two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This guide emphasizes the rationale behind experimental choices, methods for reaction monitoring, and strategies for product isolation to ensure trustworthy and reproducible outcomes.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved with strong acids like TFA or HCl.[4][5][6] The reaction proceeds through a well-established, three-step mechanism that leverages the stability of the resulting tert-butyl cation.

  • Protonation: The process begins with the protonation of the carbamate oxygen by the acid.[1][4][7][8][9][10] This initial step activates the protecting group for cleavage.

  • C-O Bond Cleavage: The protonated intermediate undergoes fragmentation through the cleavage of the alkyl-oxygen bond. This step is energetically favorable as it generates a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid species.[4][7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing the free amine product and carbon dioxide gas.[7][8] The liberated amine is then protonated by the excess acid in the medium, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[7][10]

The generated tert-butyl cation can subsequently be quenched by a nucleophilic species, deprotonate to form isobutylene gas, or in some cases, polymerize.[7] It is crucial to note that the evolution of CO2 and potentially isobutylene gas necessitates that the reaction is not conducted in a sealed system.[7][9]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Boc_Amine Boc-Protected Pyrrolidine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate 1. Protonation Acid H-A (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid 2. C-O Cleavage tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Amine_Salt Pyrrolidine Salt (TFA or HCl) Carbamic_Acid->Amine_Salt 3. Decarboxylation & Protonation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocols

The choice between TFA and HCl often depends on the desired final product form and the substrate's sensitivity. TFA is highly effective and easily removed due to its volatility, typically yielding an oily TFA salt.[11] Conversely, using a solution of HCl in a solvent like 1,4-dioxane often results in the precipitation of the product as a crystalline hydrochloride salt, which can simplify purification.[1][2]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and widely used for its simplicity and the ease of removing the reagent and solvent post-reaction.

Materials and Reagents:

  • tert-Butyl (3S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: Dissolve the Boc-protected pyrrolidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically not highly exothermic.

  • TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution. A common and effective formulation is a 25-50% solution of TFA in DCM (v/v).[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][12] This typically takes 30 minutes to 2 hours.[12]

  • Work-up: Choose one of the following isolation procedures:

    • A) Isolation as the TFA Salt: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (x3).[4] The resulting oil or solid is the TFA salt of (3S)-3-(2-ethoxyethoxy)pyrrolidine, which can often be used directly in the next synthetic step.

    • B) Isolation as the Free Amine: After removing the solvent and excess TFA in vacuo, dissolve the residue in an organic solvent like ethyl acetate or DCM. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[2] Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[12]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is an excellent alternative, particularly when the hydrochloride salt of the product is desired for its stability and ease of handling.

Materials and Reagents:

  • tert-Butyl (3S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Methanol (optional, for dissolution)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: Place the Boc-protected pyrrolidine (1.0 eq) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents). If the starting material is a solid, a minimal amount of a co-solvent like methanol can be added to aid dissolution.[2]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[2][12]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.[12] For TLC, it is crucial to spot an aliquot, quench it with a drop of base (like triethylamine in methanol) before spotting, or use a mobile phase containing a small amount of base to avoid streaking of the amine salt.

  • Work-up and Isolation:

    • Upon completion, the product, (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, will often precipitate from the reaction mixture as a solid.

    • Collect the solid by filtration.[1]

    • Wash the collected solid with a non-polar solvent like diethyl ether or MTBE to remove any non-polar impurities.[1]

    • Dry the solid under vacuum to yield the pure hydrochloride salt.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce solidification and then filtered.[2]

Comparative Summary of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 30 min - 2 hours[12]1 - 4 hours[2][12]
Product Form TFA salt (often an oil) or Free AmineHCl salt (often a solid)
Key Considerations TFA is volatile and corrosive; easy to remove.Product often precipitates, simplifying purification. The HCl salt is generally more stable for long-term storage.

General Experimental Workflow

The overall process for Boc deprotection follows a logical sequence from setup to analysis.

Experimental_Workflow cluster_workflow Boc Deprotection Workflow cluster_workup Work-up Options Start Dissolve Boc-Protected Substrate in Solvent Add_Acid Add Acid (TFA or HCl Solution) Start->Add_Acid React Stir at Appropriate Temperature Add_Acid->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->Workup Isolate_Salt Isolate Salt (Evaporation / Filtration) Workup->Isolate_Salt Isolate_Free_Amine Isolate Free Amine (Neutralization & Extraction) Workup->Isolate_Free_Amine Analyze Analyze Final Product (NMR, MS, Purity) Isolate_Salt->Analyze Isolate_Free_Amine->Analyze

Caption: General experimental workflow for Boc deprotection.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid strength or concentration.2. Short reaction time.3. Steric hindrance around the Boc group.1. Increase the concentration of the acid (e.g., from 25% to 50% TFA) or switch to a stronger acid system.[4]2. Extend the reaction time and continue monitoring.[13]3. Gentle warming (e.g., to 40°C) may be beneficial, but monitor for potential side reactions.[4]
Side Product Formation 1. The tert-butyl cation alkylates other nucleophilic sites on the molecule (e.g., tryptophan, methionine).2. Degradation under harsh acidic conditions.1. Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation. This is more common in peptide synthesis.[4]2. Ensure the reaction is not run for an unnecessarily long time after completion. Use the mildest conditions that are effective.
Difficult Isolation 1. Product salt is an oil and difficult to handle.2. Product is water-soluble, leading to poor recovery during aqueous work-up.1. Triturate the oily residue with a non-polar solvent like diethyl ether or pentane to induce solidification.[2]2. Avoid aqueous work-up. Isolate the product as its salt by direct evaporation or precipitation. Alternatively, use a solid-phase extraction (SPE) cartridge or an ion-exchange resin for purification.[14]

References

  • Technical Support Center: Boc Deprotection in Acidic Conditions - Benchchem.
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine - Benchchem.
  • Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine - Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.

Sources

Application

Application Note: Advanced HPLC Purification and Chiral Integrity Maintenance for Derivatives of (3S)-3-(2-ethoxyethoxy)pyrrolidine Hydrochloride

Introduction & Physicochemical Profiling (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a highly versatile, chiral aliphatic building block frequently utilized in the synthesis of complex pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a highly versatile, chiral aliphatic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, such as kinase inhibitors and GPCR ligands. The presence of the 3S stereocenter, the hydrophilic ether linkage, and the highly basic secondary amine (pKa ~10.4) present a unique triad of chromatographic challenges.

When this building block is derivatized—either via N-alkylation (yielding basic tertiary amines) or N-acylation/sulfonylation (yielding neutral amides/sulfonamides)—the physicochemical profile of the resulting product shifts dramatically. Standard reversed-phase (RP) HPLC methods often fail, resulting in severe peak tailing, poor mass recovery, or undetected co-eluting impurities. This guide outlines field-proven, self-validating methodologies for the preparative isolation and chiral analysis of these derivatives.

Chromatographic Causality: Why Standard Methods Fail

To design a robust purification protocol, we must first understand the molecular interactions at play:

  • The Silanol Effect (Peak Tailing): Unmodified basic pyrrolidine derivatives are fully protonated at standard acidic pH (e.g., 0.1% TFA). These positively charged analytes undergo secondary ion-exchange interactions with residual, unendcapped silanols on silica-based C18 columns, leading to severe peak tailing and reduced resolution 1.

  • The "Invisible" Analyte (Detection Limits): Aliphatic pyrrolidines and their simple alkyl derivatives lack a conjugated π -system. Relying solely on UV detection (e.g., 210 nm or 254 nm) is dangerous, as the analyte may be invisible or masked by solvent absorbance. Mass-Directed Autopurification (MDAP) is therefore mandatory 2.

  • Chiral Lability: While the 3S configuration is generally stable, aggressive derivatization conditions (e.g., strong bases at elevated temperatures) can induce partial racemization. Validating enantiomeric excess (ee%) requires specialized Polysaccharide Chiral Stationary Phases (CSPs) 3.

Workflow & Decision Matrices

The following diagram illustrates the logical decision tree for selecting the appropriate purification mode based on the chemical nature of the synthesized derivative.

MDAP_Workflow Start Crude (3S)-Pyrrolidine Derivative UVCheck Does derivative possess a strong chromophore? Start->UVCheck UVPrep UV-Directed Prep HPLC (e.g., 254 nm) UVCheck->UVPrep Yes (e.g., Aryl group) MSPrep MS-Directed Prep HPLC (ESI+ / ESI-) UVCheck->MSPrep No (Aliphatic) pHCheck Basic Amine Present? UVPrep->pHCheck MSPrep->pHCheck HighpH High pH Mobile Phase (10mM NH4HCO3, pH 10) pHCheck->HighpH Yes (pKa > 8) LowpH Low pH Mobile Phase (0.1% Formic Acid / TFA) pHCheck->LowpH No (Amide/Neutral) Collect Fraction Collection & Lyophilization HighpH->Collect LowpH->Collect

Caption: MDAP Decision Matrix for Pyrrolidine Derivatives

Methodologies and Protocols

Protocol A: High-pH Mass-Directed Autopurification (MDAP) for Basic Derivatives

Use this protocol for N-alkylated or reductive amination products where the basicity of the pyrrolidine nitrogen is retained.

Causality: By utilizing a mobile phase buffered at pH 10 (Ammonium Bicarbonate), the basic pyrrolidine nitrogen is deprotonated (neutralized). This dramatically increases the analyte's lipophilicity, pushing its retention onto the hydrophobic C18 stationary phase rather than allowing it to elute in the void volume. Furthermore, it eliminates electrostatic interactions with silanols, yielding sharp, symmetrical peaks 2.

Materials:

  • Column: Waters XBridge Prep C18 OBD (19 x 150 mm, 5 µm) – Hybrid silica is mandatory to withstand pH 10.

  • Mobile Phase A: 10 mM NH4​HCO3​ in Milli-Q Water (adjusted to pH 10 with NH4​OH ).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Make-up Solvent (for MS): Methanol with 0.1% Formic Acid (to facilitate ESI+ ionization post-column).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude mixture in DMSO or a 50:50 mixture of Mobile Phase A/B. Self-Validation: Centrifuge at 10,000 rpm for 5 minutes. If a pellet forms, filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • System Equilibration: Flush the column with 5% B for 5 column volumes (CV). Self-Validation: Monitor the MS total ion chromatogram (TIC) and UV baseline. Proceed only when the Δ pressure is < 2% and the baseline is completely flat.

  • Gradient Execution:

    • 0.0 - 2.0 min: Isocratic hold at 5% B (desalting).

    • 2.0 - 12.0 min: Linear gradient from 5% B to 60% B.

    • 12.0 - 14.0 min: Column wash at 95% B.

    • 14.0 - 16.0 min: Re-equilibration at 5% B.

  • Fraction Triggering: Set the fraction collector to trigger on the specific [M+H]+ mass of the target derivative using ESI+ mode.

  • Recovery: Pool the collected fractions and lyophilize immediately to prevent hydrolysis of sensitive functional groups.

Protocol B: Chiral HPLC Analysis for Enantiomeric Purity

Use this protocol to verify that the (3S) stereocenter of the 3-(2-ethoxyethoxy)pyrrolidine core was not compromised during synthesis.

Causality: Normal-phase chiral chromatography relies on hydrogen bonding and steric interactions within the chiral cavities of polysaccharide stationary phases. Basic amines disrupt this by binding irreversibly to the chiral selector. Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial competitor, masking these active sites and allowing the pyrrolidine enantiomers to elute symmetrically 4.

Chiral_Workflow Start Assess Enantiomeric/Diastereomeric Purity Column Select Polysaccharide CSP (e.g., Chiralcel OD-H / AD-H) Start->Column MobilePhase Normal Phase Eluent (Hexane/EtOH + 0.1% DEA) Column->MobilePhase Eval Evaluate Resolution (Rs) MobilePhase->Eval Success Rs > 1.5 Proceed to Prep-Chiral Eval->Success Optimal Fail Rs < 1.5 Peak Tailing / Co-elution Eval->Fail Suboptimal Deriv Pre-column Derivatization (e.g., 4-Nitrobenzoyl chloride) Fail->Deriv Deriv->Column Re-evaluate

Caption: Chiral HPLC Method Development and Optimization Workflow

Step-by-Step Procedure:

  • Column Selection: Install a Chiralcel OD-H or Chiralpak AD-H column (250 x 4.6 mm, 5 µm) 3.

  • Mobile Phase Preparation: Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Sonicate for 10 minutes to degas.

  • Run Conditions: Isocratic flow at 1.0 mL/min. Column temperature set to 25°C.

  • Derivatization (If UV is too weak): If the derivative lacks a chromophore, react a small aliquot with 4-nitrobenzoyl chloride and pyridine prior to injection. This adds a strong UV handle absorbing at 254 nm and often improves chiral recognition by adding π

    π stacking interactions with the CSP 4.
  • Validation: Calculate the resolution ( Rs​ ) between the (3S) peak and any potential (3R) impurity. An Rs​≥1.5 indicates baseline separation.

Quantitative Data Summaries

Table 1: Mobile Phase Selection Matrix for Pyrrolidine Derivatives
Derivative TypeFunctional GroupRecommended pHBuffer/AdditivePrimary Detection
N-Alkylated Tertiary AmineHigh (pH ~10)10 mM NH4​HCO3​ MS (ESI+)
N-Acylated AmideLow (pH ~2)0.1% Formic AcidUV / MS (ESI+)
N-Sulfonylated SulfonamideLow (pH ~2)0.1% TFAUV (254 nm)
Chiral Analysis Any (Normal Phase)N/A0.1% DEA in HexaneUV / CAD
Table 2: Analytical to Preparative Scaling Parameters
ParameterAnalytical ScalePreparative ScaleScaling Factor Rationale
Column ID 4.6 mm19.0 mmArea ratio ( r2 ) dictates a ~17x scale-up.
Flow Rate 1.0 mL/min17.0 mL/minMaintains linear velocity for identical retention times.
Injection Vol. 10 µL170 - 500 µLAdjusted based on sample solubility and column loading capacity.
Particle Size 3.5 µm5.0 µmBalances resolution with acceptable backpressure at high flows.

References

  • Benchchem.
  • SIELC Technologies. Separation of Pyrrolidine on Newcrom R1 HPLC column.
  • National Institutes of Health (PMC). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Google Patents. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of pyrrolidine derivatives

Welcome to the Technical Support Center for Pyrrolidine Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex and frequent side reactions encountered when s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex and frequent side reactions encountered when synthesizing pyrrolidine derivatives.

Pyrrolidine rings are ubiquitous in pharmaceuticals and natural products. However, their synthesis is often plagued by competing pathways—ranging from over-alkylation to the erosion of stereocenters. This guide bridges theoretical mechanistic causality with field-proven, self-validating experimental protocols to ensure your syntheses are both high-yielding and reproducible.

Module 1: Reductive Amination & Paal-Knorr Variants

Focus: Over-alkylation, Furan Byproducts, and Incomplete Reduction.

Q: Why am I isolating tertiary amines, quaternary ammonium salts, or furan byproducts when attempting to synthesize a secondary pyrrolidine via the reductive amination of 1,4-dicarbonyls?

The Causality: This is a classic issue of competing kinetics and pH sensitivity. In the reductive amination of 1,4-dicarbonyl compounds (a variant of the Paal-Knorr synthesis), the primary amine reacts with the dicarbonyl to form an intermediate imine/enamine, which is then reduced.

  • Over-alkylation: The newly formed secondary amine (the pyrrolidine ring) is sterically unhindered and highly nucleophilic—often more nucleophilic than the starting primary amine. If the reducing agent is too slow, or if there is an excess of the alkylating species, the pyrrolidine will undergo successive N -alkylation to form tertiary or quaternary impurities[1].

  • Furan Formation: The Paal-Knorr cyclization is highly pH-dependent. Under strongly acidic conditions (low pH), the 1,4-dicarbonyl intermediate rapidly undergoes dehydration to form a thermodynamic furan sink before the amination can reach completion[1].

The Solution & Self-Validating Protocol: To prevent over-alkylation, you must use a mild, pH-controlled reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride ( NaBH3​CN ) and strictly control the stoichiometry. Avoid strong mineral acids; use weak acids like acetic acid to catalyze imine formation without triggering furan dehydration[1].

Standard Operating Procedure: Controlled Reductive Amination

  • Preparation: In a flame-dried flask under inert atmosphere (N 2​ ), dissolve the 1,4-dicarbonyl compound (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M concentration).

  • Amine Addition: Add the primary amine (1.05 equiv). Self-validation step: Do not add excess amine, as this complicates purification. The slight 0.05 excess ensures full consumption of the dicarbonyl.

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv) to adjust the pH to ~5.0. Stir at room temperature for 30 minutes to allow pre-formation of the cyclic iminium intermediate.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv).

  • Monitoring & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ (maintaining basicity to keep the pyrrolidine in its free-base form) and extract with ethyl acetate.

Module 2: [3+2] Azomethine Ylide Cycloadditions

Focus: Regioselectivity and Diastereocontrol (Endo vs. Exo).

Q: My [3+2] cycloaddition using an azomethine ylide and an activated alkene is yielding an inseparable mixture of regioisomers and poor endo/exo selectivity. How can I control the transition state?

The Causality: Azomethine ylides are highly reactive 1,3-dipoles. The regioselectivity and stereoselectivity of their cycloaddition with dipolarophiles (alkenes) are governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance[2]. When using unstabilized ylides, the energy difference between the endo and exo transition states is minimal, leading to mixtures. To dictate selectivity, you must employ a Lewis acid metal catalyst (e.g., Ag + , Cu + , or Zn 2+ ). The metal coordinates simultaneously to the azomethine ylide (typically generated from an amino ester) and the coordinating group of the dipolarophile. This bidentate coordination rigidly locks the geometry into a highly ordered transition state, amplifying secondary orbital interactions that heavily favor the endo cycloadduct while suppressing the exo pathway[2].

G Start Imine Precursor + Dipolarophile Ylide Azomethine Ylide (1,3-Dipole) Start->Ylide Base / Heat Metal Metal Catalyst Coordination (Ag+, Cu+) Ylide->Metal Catalyst Addition TS_Endo Endo Transition State (Secondary Orbital Interactions) Metal->TS_Endo Favored Pathway TS_Exo Exo Transition State (Steric Repulsion) Metal->TS_Exo Competing Pathway Prod_Endo Endo-Pyrrolidine (Major) TS_Endo->Prod_Endo Prod_Exo Exo-Pyrrolidine (Minor) TS_Exo->Prod_Exo

Catalytic control of endo/exo selectivity in azomethine ylide [3+2] cycloadditions.

Module 3: Epimerization of Chiral Pyrrolidines (Proline Derivatives)

Focus: Loss of Enantiomeric Excess (ee) under basic conditions.

Q: I am losing enantiomeric purity (epimerization) during the N -alkylation/acylation of L-proline derivatives. What is the mechanism of this degradation, and how do I select the right conditions?

The Causality: The α -proton of proline derivatives (especially proline esters, amides, or ketones) is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. When exposed to basic conditions during N -functionalization, the base can deprotonate the α -carbon, generating a planar enolate/carbanion intermediate. Reprotonation of this planar intermediate can occur from either the Re or Si face, leading to irreversible epimerization (racemization)[3].

This non-enzymatic degradation perfectly mirrors the PLP-independent "two-base" mechanism utilized by biological proline racemases, where a catalytic base deprotonates the α -carbon to invert stereochemistry[3]. To prevent this, you must strictly control the pKa of the base used in your reaction. The base must be strong enough to neutralize the acid generated during the reaction (e.g., HCl during acylation) but weak enough to leave the α -proton intact.

Quantitative Data: Base Selection vs. Epimerization Risk in Proline Derivatization

Base UsedpKa (Conjugate Acid in H 2​ O)Steric ProfileEpimerization Risk (at 25°C, 24h)Recommended Use Case
NaH (Sodium Hydride)~35MinimalCritical / Complete Racemization Avoid for chiral α -amino carbonyls.
DBU 13.5BulkyHigh (>40% loss of ee) Use only for rapid (<1 hr) reactions at low temps (-78°C).
TEA (Triethylamine)10.7ModerateModerate (~5-10% loss of ee) Standard acylations; monitor reaction times strictly.
DIPEA (Hunig's Base)11.4Highly HinderedLow (<2% loss of ee) Optimal. Steric bulk prevents α -deprotonation.
NMM ( N -Methylmorpholine)7.4SmallNegligible Peptide coupling (e.g., HATU/EDC) of proline derivatives.

Troubleshooting Rule of Thumb: If you observe epimerization, immediately switch your base from TEA or K 2​ CO 3​ to the sterically hindered DIPEA or the milder NMM , and lower the reaction temperature to 0 °C.

References

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structural insights into stereochemical inversion by diaminopimelate epimerase: An antibacterial drug target. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Polar Pyrrolidine Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar pyrrolidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar pyrrolidine derivatives. Pyrrolidines are secondary amines with high pKa values (typically ~11), rendering them strongly basic and highly hydrophilic. When protonated, they exhibit poor retention on standard reversed-phase (RP) C18 columns and are prone to severe peak tailing due to secondary interactions with stationary phase silanols.

This guide provides field-proven, causality-driven solutions to overcome these specific chromatographic challenges.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to identify the most scientifically sound purification pathway for your specific crude mixture.

DecisionTree Start Crude Polar Pyrrolidine Mixture Q1 Does the compound elute in the void volume of a C18 column? Start->Q1 HILIC Use HILIC (Aqueous Normal Phase) Q1->HILIC Yes (Highly Polar) Q2 Are there significant neutral impurities? Q1->Q2 No (Retained) SCX SCX Catch & Release (Ion Exchange) Q2->SCX Yes RP High-pH RP-HPLC (Base-deactivated C18) Q2->RP No

Decision matrix for selecting the optimal purification strategy for polar pyrrolidines.

FAQ 1: Reversed-Phase HPLC (RP-HPLC) Challenges

Q: Why does my pyrrolidine compound streak or tail severely on standard C18 columns? A: The primary cause of peak tailing for basic amines is the occurrence of secondary retention mechanisms [1][1]. While the hydrophobic carbon skeleton of the pyrrolidine interacts with the C18 phase, the protonated secondary amine interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica support surface [2][2]. At a mid-range pH (e.g., pH 4–8), these silanols are deprotonated and act as cation exchangers, pulling the positively charged pyrrolidinium ions and causing asymmetrical, stretched trailing edges.

Q: How do I optimize my RP-HPLC method to achieve Gaussian peak shapes? A: You must suppress the silanol interaction. This can be done via two main causal pathways:

  • Neutralize the Silanols (Low pH): Operating at a pH < 3.0 ensures that residual silanols are fully protonated (Si-OH) and neutral [1][1]. However, your pyrrolidine will also be fully protonated, which may lead to poor retention.

  • Neutralize the Amine (High pH): Operating at a pH > 11.5 deprotonates the pyrrolidine. The neutral freebase is highly hydrophobic, drastically increasing retention on C18 while eliminating ion-exchange interactions with silanols [2][2]. Note: You must use a specialized hybrid-silica or polymer-based column designed to withstand high pH, as standard silica dissolves above pH 8.

Alternatively, utilizing base-deactivated columns with polar-embedded phases or full end-capping can physically block analytes from accessing Si-OH groups, reducing tailing even at mid-pH [3][3].

FAQ 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My pyrrolidine is so polar that it elutes in the void volume even at high pH. What is the alternative? A: When a compound is too polar to be retained on reversed-phase media, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution [4][4]. HILIC operates as an "aqueous normal phase" system. It utilizes a polar stationary phase (e.g., bare silica, diol, or amine-bonded silica) and a highly organic mobile phase [5][5].

Mechanism: The stationary phase immobilizes a stagnant, water-enriched layer on its surface. Polar pyrrolidines partition from the bulk organic mobile phase into this hydrophilic aqueous layer, resulting in strong retention [5][5].

Protocol: Step-by-Step HILIC Method Development
  • Column Selection: Select a bare silica or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Formate buffer (pH 3.0). Buffering is critical to stabilize the ionization state of both the analyte and the stationary phase.

    • Solvent B: 100% Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic, weak solvent in HILIC) and run a gradient down to 50% B (aqueous, strong solvent) over 15 column volumes [4][4].

  • Sample Dilution (Critical Step): Dissolve your sample in a solvent matching the starting mobile phase (e.g., 95% Acetonitrile). Injecting samples dissolved in 100% water will disrupt the stagnant water layer and cause severe peak distortion.

FAQ 3: Catch-and-Release (SCX) Purification

Q: I have a complex crude mixture with multiple neutral impurities. Can I isolate the pyrrolidine without running a time-consuming chromatography column? A: Yes. Strong Cation Exchange (SCX) solid-phase extraction is a highly efficient "catch-and-release" technique specifically designed for basic amines [6][6]. SCX media consists of silica bound to a strong acid, such as propylsulfonic acid or tosic acid (pKa < 1) [7][7].

Mechanism: When the crude mixture is loaded, the basic pyrrolidine is protonated and forms a strong ionic bond with the sulfonic acid ("Catch"). Neutral and acidic impurities do not bind and are easily washed away. The pyrrolidine is then "Released" by washing the column with a strong base (e.g., ammonia in methanol), which deprotonates the amine, breaking the ionic interaction [8][8].

SCX_Workflow Load 1. Load Sample (Crude in MeOH/DCM) Catch 2. Catch Phase (Pyrrolidine binds to SCX) Load->Catch Wash 3. Wash Phase (Elute neutrals with MeOH) Catch->Wash Release 4. Release Phase (Elute with 2M NH3 in MeOH) Wash->Release Evaporate 5. Concentration (Evaporate to pure amine) Release->Evaporate

Step-by-step SCX catch-and-release workflow for selective amine isolation.

Protocol: SCX Catch-and-Release Methodology
  • Conditioning: Pre-condition the SCX cartridge with 3-5 column volumes (CV) of Methanol, followed by 3-5 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude pyrrolidine mixture in DCM (or a DCM/MeOH mix if solubility is poor) and load it onto the cartridge [8][8].

  • Washing: Wash the cartridge with 5 CV of DCM, followed by 5 CV of Methanol. This removes all non-basic and neutral impurities [9][9].

  • Elution: Elute the target pyrrolidine using 5 CV of 2M Ammonia in Methanol [8][8].

  • Isolation: Evaporate the collected methanolic ammonia fraction under reduced pressure to yield the highly pure freebase pyrrolidine [8][8].

Data Presentation: Quantitative Comparison of Strategies

ParameterHigh-pH RP-HPLCHILICSCX Catch & Release
Target Analyte pKa < 11 (Deprotonated state preferred)Any (Works exceptionally well for protonated)> 7 (Must be protonated to bind)
Typical Mobile Phase 5-95% MeCN in Water95-50% MeCN in WaterLoad: 100% DCM/MeOH. Elute: 2M NH3
Aqueous Buffer pH pH 10.5 - 12.0pH 3.0 - 5.0N/A (Non-aqueous washing)
Stationary Phase Hybrid Silica / Polymer C18Bare Silica / Zwitterionic / DiolPropylsulfonic Acid / Tosic Acid
Silanol Interference Low (Amine is neutralized)Utilized functionally as a retention mechanismN/A (Ion exchange is the primary goal)

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Chiral Pyrrolidines

Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes. Stereochemical degradation in pyrrolidine derivatives (such as proline and 2-substituted pyrrolidines) is a systemic issue driven by specific thermodynamic and kinetic vulnerabilities. This guide provides a deep mechanistic understanding, self-validating experimental protocols, and actionable troubleshooting workflows to ensure absolute stereochemical fidelity in your syntheses.

Part 1: Core Knowledge Base (FAQ)

Q1: Mechanistically, why are chiral pyrrolidines and proline derivatives uniquely vulnerable to racemization during carboxyl activation? A1: The causality lies in the basicity, nucleophilicity, and conformational constraints of the cyclic secondary amine. When the carboxyl group of a proline derivative is activated, the nucleophilic oxygen of the adjacent carbonyl can attack the activated ester, forming an oxazolone (azlactone) intermediate[1]. The alpha-proton of this oxazolone is highly acidic. Base-catalyzed deprotonation rapidly yields a planar, achiral enolate. Upon reprotonation, stereochemical information is permanently lost, resulting in a D/L epimeric mixture[2].

Q2: How does the choice of N-protecting group dictate stereochemical integrity? A2: The electronic properties of the N-protecting group directly control the oxazolone pathway. Urethane-type protecting groups (e.g., Fmoc, Boc, Cbz) are mandatory because their electron-donating alkoxy oxygen delocalizes electron density into the carbonyl group. This significantly reduces the nucleophilicity of the carbonyl oxygen, effectively suppressing the formation of the racemization-prone oxazolone intermediate compared to standard acyl protecting groups[1].

Q3: Why do standard transition-metal catalyzed hydrogenations cause racemization in chiral pyrrolines? A3: When reducing a chiral pyrroline to a pyrrolidine using standard methods (e.g., Pd/C and H₂), the transition metal catalyzes a reversible double-bond isomerization prior to the actual reduction step. If the double bond migrates into conjugation with an adjacent stereocenter, the stereocenter becomes planarized and is subsequently destroyed[3].

Part 2: Troubleshooting Workflows

Issue 1: High Levels of D-Epimer Detected After Peptide Coupling
  • Root Cause: The use of inappropriate coupling reagents (such as DIC/HOBt in DMF) or excessively strong bases (like DIPEA) promotes enolization and oxazolone formation[4].

  • Resolution: Switch to base-free coupling conditions using DIC/OxymaPure. If a uronium salt must be used, select low-racemization reagents like COMU or HCTU[4]. If a base is absolutely required, substitute DIPEA with the weaker, sterically hindered base sym-collidine[1].

Issue 2: Racemization During the Reduction of Chiral Pyrrolines
  • Root Cause: Transition-metal catalyzed isomerization of the double bond[3].

  • Resolution: Employ an organocatalytic diimide reduction. Using a riboflavin-derived catalyst and hydrazine generates diimide in situ. Diimide reduces the double bond via a concerted, cyclic transition state that strictly precludes any isomerization or racemization[3].

Issue 3: Loss of Enantiomeric Excess (ee) During Chiral Auxiliary Cleavage
  • Root Cause: Harsh basic hydrolysis (e.g., refluxing NaOH) deprotonates the alpha-carbon adjacent to the activating group[5].

  • Resolution: Utilize milder cleavage conditions, such as LiOH/H₂O₂ in THF/H₂O at 0 °C, and monitor the reaction strictly to prevent over-exposure to basic conditions[5].

Part 3: Visualizations of Mechanisms and Workflows

Mechanism A Activated Proline Derivative B Base-Catalyzed Deprotonation A->B Excess Base C Oxazolone Intermediate A->C Acyl Protection D Planar Enolate Formation B->D C->D E Racemized Product (D/L Mixture) D->E Reprotonation F Urethane Protection (Boc/Fmoc) F->A Suppresses Oxazolone

Mechanism of proline racemization via oxazolone and enolate pathways.

Workflow Start Racemization Detected Step1 Identify Reaction Stage Start->Step1 Cond1 Coupling Step? Step1->Cond1 Cond2 Reduction Step? Step1->Cond2 Fix1 Use DIC/Oxyma or COMU Replace DIPEA with Collidine Cond1->Fix1 Yes Fix2 Switch to Diimide Reduction (Avoid Pd/C) Cond2->Fix2 Yes

Troubleshooting workflow for resolving chiral pyrrolidine racemization.

Part 4: Quantitative Data Summaries

Table 1: Impact of Coupling Conditions on Proline Racemization

Coupling Reagent Additive Solvent Base Racemization Level (%)
DIC HOBt DMF None High (>5.0%)
DIC OxymaPure DCM None Very Low (<0.5%)
HATU None DMF DIPEA Moderate (1.5 - 3.0%)

| COMU | None | DMF | sym-Collidine | Low (<1.0%) |

Table 2: Comparison of Reduction Methods for Chiral Pyrrolines

Reduction Method Catalyst/Reagent Conditions Yield (%) Enantiomeric Excess (ee %)
Transition Metal Pd/C, H₂ Room Temp, 1 atm >95% <50% (Severe Isomerization)

| Organocatalytic | Riboflavin / Hydrazine | Slow addition, 10 h | 81% | >99% (No Racemization) |

Part 5: Self-Validating Experimental Protocols

Protocol A: Racemization-Free Coupling of Fmoc-Pro-OH

This protocol utilizes base-free conditions to completely bypass base-catalyzed enolization[1][4].

  • Preparation: Swell the resin-bound peptide in anhydrous Dichloromethane (DCM) for 20 minutes. Avoid DMF if possible, as its polarity stabilizes the oxazolone intermediate.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Pro-OH and 3.0 equivalents of OxymaPure in a minimum volume of DCM.

  • Initiation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 2 minutes at 0 °C to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 1 hour.

  • Self-Validation Check (Chloranil Test): Remove a few resin beads and perform a Chloranil test (which is specifically sensitive to secondary amines like proline).

    • Logic: A negative result (colorless/yellow beads) validates that the acylation is 100% complete. If blue/green, repeat the coupling. Ensuring complete coupling prevents unreacted pyrrolidine from undergoing side reactions in subsequent steps.

Protocol B: Organocatalytic Diimide Reduction of Chiral Pyrrolines

This protocol utilizes a concerted diimide reduction to prevent double-bond isomerization[3].

  • Setup: Dissolve the chiral pyrroline (1.0 eq) in ethanol under an inert argon atmosphere.

  • Catalyst Addition: Add 5-10 mol% of N-ethyl riboflavin catalyst to the solution.

  • Reagent Delivery (Critical Step): Using a syringe pump, add hydrazine hydrate (10.0 eq) slowly over a period of 10 hours at room temperature.

    • Logic: Slow addition is mandatory. The catalyst and diimide have limited lifetimes; steady generation ensures continuous reduction while preventing hydrazine-induced side reactions.

  • Self-Validation Check (NMR Analysis): Before aqueous workup, extract a 50 µL aliquot, evaporate, and analyze via crude ¹H NMR.

    • Logic: The complete disappearance of vinylic protons (δ 5.0–6.5 ppm) validates the reduction. The integration of the alpha-chiral proton must remain identical to the starting material, self-validating that zero isomerization occurred.

  • Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography using triethylamine-neutralized silica to prevent acid-catalyzed degradation[5].

References

  • ACS Catalysis - Organocatalytic Reduction of Carbon−Carbon Double Bonds in Racemization-Sensitive Compounds. Available at:[Link]

  • Accounts of Chemical Research - Ynamide Coupling Reagents: Origin and Advances. Available at:[Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopicity of Pyrrolidine Hydrochloride Salts

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing the hygroscopicity of pyrrolidine hydrochloride salts. As a comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing the hygroscopicity of pyrrolidine hydrochloride salts. As a common and versatile building block in organic synthesis and pharmaceutical development, the physical stability of these salts is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is structured to provide direct, actionable solutions to the common challenges posed by moisture absorption.

Hygroscopicity, the inherent tendency of a substance to absorb moisture from the atmosphere, can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs) and reagents.[2][3] For pyrrolidine hydrochloride and its derivatives, this can lead to a cascade of issues including caking, degradation, and compromised product performance.[4][5] Understanding and controlling this phenomenon is not just a matter of best practice; it is critical for ensuring the quality, stability, and efficacy of your work.[6][7][8]

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of working with these sensitive materials.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of the root cause and a step-by-step protocol for resolution.

Problem 1: My pyrrolidine hydrochloride salt has caked into a hard solid, making it impossible to use.

Root Cause Analysis: This is the most common visual indicator of significant moisture absorption.[4] When the salt absorbs atmospheric water, the moisture acts as a solvent, partially dissolving the surface of the salt crystals. Subsequent evaporation or temperature fluctuations can cause these partially dissolved crystals to fuse, forming a solid mass. This process not only makes the material difficult to handle and weigh but also indicates a potential change in its chemical integrity.[5]

Solutions:

1. Mechanical Intervention (For Immediate, Non-Critical Use): If the material is needed urgently and the application is not highly sensitive to minor impurities or precise concentration, you can attempt to break up the clump.

  • Procedure: Use a clean, dry spatula to carefully break the caked material into a usable powder.[9]

  • Causality: This is a purely physical solution to a physical problem. It does not remove the absorbed water.

  • Trustworthiness: Be aware that this does not restore the salt to its original state.[9] The water content is now higher, which will affect the molar concentration and may introduce incompatibilities in non-aqueous reactions.

2. Definitive Solution: Drying Under Vacuum: To restore the salt to a dry, free-flowing state, removal of the absorbed water is necessary. A vacuum oven is the preferred method as it allows for drying at lower temperatures, minimizing the risk of thermal decomposition.[4]

Experimental Protocol: Drying Hygroscopic Salts

  • Preparation: Place a thin layer of the caked salt in a clean, dry, and vacuum-rated glass dish (e.g., a crystallization dish). A thin layer maximizes the surface area for efficient drying.

  • Vacuum Application: Place the dish in a vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap or gas scrubber if the salt is potentially volatile.

  • Drying Conditions: Begin by applying a vacuum (e.g., <10 mmHg). Gentle heating can be applied, but it is critical not to exceed the decomposition temperature of the salt. For most pyrrolidine hydrochloride salts, a temperature of 40-50°C is a safe starting point.[10] Always consult the material's Safety Data Sheet (SDS) or technical data for thermal stability information.

  • Duration: Dry for 4-6 hours or until a constant weight is achieved.[10]

  • Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the material is warm will cause it to rapidly reabsorb moisture from the incoming air. Once at room temperature, slowly backfill the oven with an inert gas like nitrogen or argon. Immediately transfer the dried salt to a desiccator for storage.

Problem 2: My reaction yields are inconsistent, or I'm observing unexpected side products.

Root Cause Analysis: Uncontrolled water content is a frequent cause of poor reproducibility. Absorbed moisture can negatively impact your experiment in several ways:[6]

  • Stoichiometric Errors: The mass of the "wet" salt includes water, meaning the actual amount of the pyrrolidine hydrochloride is less than weighed. This leads to an under-dosing of your reagent and lower yields.[11]

  • Chemical Degradation: Water can act as a nucleophile, leading to hydrolysis of the salt or other sensitive reagents in the reaction mixture.[2][12] For some derivatives, moisture and air can promote oxidative degradation.[13]

  • Altered Physical Properties: Moisture can change the solubility and dissolution rate of the salt, affecting its availability in the reaction medium.[6][14]

Solutions:

1. Quantify the Water Content: Before starting a critical experiment, determine the water content of your salt. This provides a clear picture of the material's quality.

Analytical MethodPrincipleApplication
Karl Fischer Titration Titration with an iodine-based reagent that reacts specifically with water.The gold standard for accurate water content determination. Provides a quantitative percentage of water.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere.Can determine water content by observing mass loss at temperatures corresponding to water evaporation. Also provides information on thermal stability.[7]
Loss on Drying (LOD) A simpler gravimetric method where a sample is weighed, heated in an oven, and re-weighed.[15][16]Less specific than Karl Fischer as it measures the loss of any volatile component, not just water. Still useful for a general assessment.

2. Implement a Controlled Workflow: Adopt a workflow that minimizes moisture exposure at every step.

Hygroscopic_Material_Workflow cluster_0 Preparation & Storage cluster_1 Handling & Weighing Receive Receive Salt Store Store Immediately in Desiccator Receive->Store Unpack in low humidity Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Weigh Weigh Quickly in Controlled Environment (Glove Box/Low RH) Equilibrate->Weigh Minimize exposure Seal Immediately Reseal Container Weigh->Seal Use Use in Reaction Weigh->Use Seal->Store Return to desiccator Consequences_of_Hygroscopicity cluster_consequences Adverse Effects Hygro Hygroscopic Salt (Pyrrolidine HCl) Physical Physical Instability (Caking, Clumping, Deliquescence) Hygro->Physical Chemical Chemical Instability (Hydrolysis, Degradation) Hygro->Chemical Moisture Atmospheric Moisture (H₂O) Moisture->Hygro Processing Handling & Processing Issues (Poor Flow, Inaccurate Weighing) Physical->Processing Performance Compromised Performance (Lower Yield, Poor Reproducibility, Reduced Potency) Chemical->Performance Processing->Performance

Caption: The impact of moisture absorption on hygroscopic salts.

Q4: Can formulation strategies reduce the hygroscopicity of a drug substance? A: Yes, this is a major focus in pharmaceutical preformulation and development. If the intrinsic hygroscopicity of an API like a pyrrolidine hydrochloride salt is problematic, scientists can explore several strategies:

  • Crystal Engineering: Co-crystallization involves incorporating a second, non-volatile molecule (a co-former) into the crystal lattice. This can create a new crystalline solid with altered physical properties, including potentially lower hygroscopicity. [2]* Salt Screening: Sometimes, forming a salt with a different counter-ion (e.g., mesylate, tosylate instead of hydrochloride) can result in a more physically stable, less hygroscopic form.

  • Formulation with Excipients: Co-processing the hygroscopic API with hydrophobic excipients can help deflect moisture away from the active ingredient. [2]* Film Coating: For solid dosage forms, applying a moisture-barrier film coating can physically shield the hygroscopic core from the environment. [2] These advanced strategies are typically employed during drug development to ensure the final product has a suitable shelf life and is robust against environmental conditions. [2][17]

References
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). National Center for Biotechnology Information.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research.
  • Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010, March 1). Globe Thesis.
  • pyrrolidine hydrochloride | 25150-61-2. (n.d.). Benchchem.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (n.d.). Benchchem.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
  • Instability of the hydrochloride salts of cathinone derivatives in air. (2015, March 15). PubMed.
  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.
  • Water Content of APIs and Its Impact on Potency Results. (n.d.). ARL Bio Pharma.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online.
  • Suggested Methods for Determining Water Content, Porosity, Density, Absorption and Related Properties and Swelling and Slake-Dur. (n.d.). ResearchGate.
  • Moisture Determination In 3 Steps. (n.d.). Precisa.
  • Hygroscopy (3D Printing): What It Is & How to Deal With It. (2022, August 12). FacFox Docs.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving Substituted Pyrrolidines

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges in catalyst selection and reaction optimization. Pyrrolidine scaffolds are crucial components of many pharmaceuticals and natural products, making their efficient and stereoselective synthesis a key focus in modern organic chemistry.[1][2][3][4][5] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses broad and fundamental questions regarding catalyst selection for the synthesis of substituted pyrrolidines.

Q1: What are the primary catalytic strategies for synthesizing substituted pyrrolidines?

A1: The synthesis of the pyrrolidine ring is most commonly achieved through several key catalytic strategies:

  • [3+2] Cycloaddition Reactions: This is a highly convergent and atom-economical method for constructing the five-membered ring, often with excellent control over multiple stereocenters.[3][6][7] Azomethine ylides are common 1,3-dipoles that react with various alkenes or alkynes. Both metal catalysts (e.g., Ag, Cu) and organocatalysts (e.g., proline derivatives) are widely employed to control the stereoselectivity of these reactions.[8][9]

  • Intramolecular Cyclization: This approach involves the cyclization of a linear precursor, often an amine, onto an electrophilic center within the same molecule.[6] Common examples include intramolecular aza-Michael additions and C-H amination reactions.[6][10]

  • Transition Metal-Catalyzed Reactions: Modern methods, including C-H activation/amination and hydroarylation, offer direct routes to functionalized pyrrolidines.[6] Catalysts based on palladium, rhodium, iridium, and copper are frequently used.[11][12]

  • Reductive Amination: The reaction of a 1,4-dicarbonyl compound with an amine, a variant of the Paal-Knorr synthesis, provides a direct route to the pyrrolidine core.[6][13]

Q2: How do I choose between an organocatalyst and a metal-based catalyst for my reaction?

A2: The choice between an organocatalyst and a metal-based catalyst depends on several factors, including the desired transformation, substrate scope, and sensitivity of functional groups.

  • Organocatalysts , such as proline and its derivatives, are often favored for their low toxicity, ready availability, and insensitivity to air and moisture.[5][14] They are particularly effective in promoting enantioselectivity in reactions like aldol and Michael additions, and some [3+2] cycloadditions.[2][15]

  • Metal-based catalysts offer a broader range of reactivity, including C-H functionalization and cross-coupling reactions.[1] Metals like silver (Ag) and copper (Cu) are frequently used with chiral ligands to achieve high stereoselectivity in [3+2] cycloadditions.[9][16] Rhodium (Rh) and Iridium (Ir) catalysts are effective for asymmetric hydrogenations and arylations.[12] However, they can be sensitive to air and moisture and may require inert reaction conditions.

The following decision-making workflow can guide your initial selection:

catalyst_selection start Define Target Pyrrolidine (Substitution, Stereochemistry) asymmetric Asymmetric Synthesis Required? start->asymmetric organo Organocatalyst (e.g., Proline-based) asymmetric->organo Yes metal Metal Catalyst (e.g., Cu, Ag, Ir, Rh) + Chiral Ligand asymmetric->metal Yes screen Screen Catalysts & Conditions (Solvent, Temp, Ligands) organo->screen metal->screen analyze Analyze Outcome (Yield, Stereoselectivity) screen->analyze optimize Optimize Reaction analyze->optimize

Caption: A logical workflow for selecting and optimizing a catalyst for pyrrolidine synthesis.

Q3: What is the role of the solvent in catalyst performance and selectivity?

A3: The solvent plays a critical role in influencing reaction rates, yields, and stereoselectivity.[17] Solvent properties such as polarity, proticity, and basicity can stabilize or destabilize transition states, thereby affecting the energy barrier of the reaction.[18][19] For instance, in some [3+2] cycloaddition reactions, less polar solvents may favor higher stereoselectivity.[20] Conversely, polar aprotic solvents like DMSO can be highly effective for certain organocatalytic transformations.[20] It is crucial to screen a range of solvents during reaction optimization.

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of substituted pyrrolidines.

Problem 1: Low or No Product Yield

Q: I am observing a low yield or no formation of my desired substituted pyrrolidine. What are the potential causes and how can I address this?

A: Low or no product yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is essential.

low_yield_troubleshooting start Low or No Product Yield catalyst Catalyst Deactivation? start->catalyst conditions Incorrect Reaction Conditions? catalyst->conditions No catalyst_sol Solution: - Purify reagents/solvents - Increase catalyst loading - Use inert atmosphere catalyst->catalyst_sol Yes reagents Reagent/Substrate Issue? conditions->reagents No conditions_sol Solution: - Optimize temperature - Vary reaction time - Adjust concentration conditions->conditions_sol Yes reagents_sol Solution: - Verify reagent purity - Check stoichiometry - Modify substrate if unreactive reagents->reagents_sol Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Catalyst Deactivation: Many catalysts, especially metal-based ones, are sensitive to impurities in reagents or solvents, such as water or oxygen.[17][21]

    • Solution: Ensure all reagents and solvents are rigorously purified and dried.[17] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.[20] If deactivation is suspected, consider a modest increase in catalyst loading.[17]

  • Incorrect Reaction Conditions: The chosen temperature, reaction time, or concentration may be suboptimal.

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by an analytical technique like TLC or LC-MS to determine the optimal reaction time.[17] Both increasing and decreasing the temperature should be explored, as some reactions require thermal energy while others benefit from lower temperatures to minimize side reactions.[22]

  • Poor Substrate Reactivity: The electronic or steric properties of your starting materials may hinder the reaction.

    • Solution: If possible, consider modifying the substrates. For example, changing a protecting group on the nitrogen atom can significantly impact reactivity.[17]

Problem 2: Poor Stereoselectivity

Q: My reaction is producing a mixture of stereoisomers with low diastereomeric ratio (d.r.) or enantiomeric excess (ee). How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is often the primary goal in the synthesis of chiral pyrrolidines. Poor stereoselectivity can be influenced by several factors.

  • Suboptimal Catalyst/Ligand: The chiral environment created by the catalyst is paramount for high stereoselectivity.

    • Solution: Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, the electronic and steric properties of the ligand are crucial.[22] For instance, in copper- and silver-catalyzed [3+2] cycloadditions, ligands like (S)-DM- or (S)-DTBM-Segphos can be effective.[20] For organocatalysis, subtle modifications to the catalyst scaffold can have a large impact on selectivity.[22]

  • Reaction Temperature: The energy difference between the diastereomeric transition states can be small, and temperature can play a significant role.

    • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the lower-energy transition state.[20][22] However, this may also decrease the reaction rate, so a balance must be found.

  • Solvent Effects: The solvent can influence the conformation of the transition state assembly.

    • Solution: Screen a range of solvents with varying polarities. Less polar solvents can sometimes lead to better stereochemical outcomes.[20]

Problem 3: Catalyst Deactivation

Q: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes and solutions?

A: Catalyst deactivation is a common issue that can prematurely halt a reaction.

  • Presence of Water: Trace amounts of water can hydrolyze or otherwise deactivate many catalysts.[20][21]

    • Solution: Employ rigorous drying techniques for all reagents and solvents.[20] The use of a glovebox or Schlenk line is recommended for highly sensitive catalysts.

  • Air Sensitivity: Some catalysts or intermediates can be oxidized by air.

    • Solution: Ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.[20]

  • Catalyst Poisoning: Functional groups on the substrate or impurities (e.g., thiols, some amines) can irreversibly bind to a metal center and act as catalyst poisons.[20]

    • Solution: Purify starting materials to remove any potential poisons. If the substrate itself contains a poisoning group that is not involved in the reaction, a change in catalytic system may be necessary.

Problem 4: Significant By-product Formation

Q: I am observing the formation of significant by-products in my reaction. How can I minimize them?

A: By-product formation can be a complex issue, often arising from competing reaction pathways.

  • Regioisomer Formation: In reactions like [3+2] cycloadditions, the formation of regioisomers can be a challenge.[22]

    • Solution: The regioselectivity is influenced by the electronic and steric properties of the substituents on both reacting partners. Modifying these substituents can favor the formation of the desired regioisomer.[6] The choice of catalyst can also play a crucial role in directing the regiochemical outcome.

  • Side Reactions: Undesired side reactions can compete with the desired transformation. For example, in some palladium-catalyzed reactions, oxidation of the pyrrolidine ring to a pyrrole can occur.[6]

    • Solution: Fine-tuning the reaction conditions, such as temperature and reaction time, can often minimize side reactions.[20] If a specific side reaction is identified, a change in the catalyst or solvent may be required to disfavor the competing pathway.

Section 3: Data Presentation & Experimental Protocols

For clarity and reproducibility, we provide a summary of representative catalytic systems and a general experimental protocol.

Table 1: Comparison of Catalytic Systems for Asymmetric Pyrrolidine Synthesis

Catalyst ClassExample Catalyst/LigandReaction TypeTypical YieldTypical Stereoselectivity (ee/dr)Key ConsiderationsReference(s)
Organocatalyst L-Proline[3+2] CycloadditionHighExcellent eeWidely used, effective in aprotic solvents like DMSO.[20]
Cinchonidine derived amino-squaramideCascade ReactionHighHigh ee and drEffective for creating quaternary stereocenters.
Metal Catalyst AgOAc / QUINAP[3+2] CycloadditionGoodHigh eeEffective for the synthesis of highly substituted pyrrolizidines.[16]
Cu(I) / (S)-DTBM-Segphos[3+2] CycloadditionHighHigh drAllows for diastereodivergent synthesis.[20]
CoBr₂ / Chiral BOX ligandHydroalkylationHighExcellent eeUseful for regio- and enantioselective synthesis of C3-alkylated pyrrolidines.[1]
Ni / Chiral BOX ligandHydroalkylationHighExcellent eeEnables synthesis of C2-alkylated pyrrolidines.[1]
Ir(III) ComplexKinetic ResolutionModerateHigh eeUsed for the synthesis of enantioenriched chiral pyrrolidines from racemic mixtures.[23]

Protocol 1: General Procedure for a Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol provides a general guideline for the synthesis of chiral pyrrolidines via a silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide.

Materials:

  • Silver acetate (AgOAc)

  • Chiral ligand (e.g., QUINAP)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., THF)

  • α-Imino ester

  • Alkene (dipolarophile)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

experimental_workflow start Start setup Set up reaction vessel under inert atmosphere start->setup add_solids Add AgOAc, chiral ligand, and base to the vessel setup->add_solids add_solvent Add anhydrous solvent and stir add_solids->add_solvent cool Cool the reaction mixture (e.g., -45 °C) add_solvent->cool add_reactants Add α-imino ester and alkene cool->add_reactants react Stir at specified temperature for the required time add_reactants->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Quench the reaction (e.g., with sat. aq. NH4Cl) monitor->quench workup Perform aqueous workup and extraction quench->workup purify Purify the product (e.g., column chromatography) workup->purify end End purify->end

Caption: A step-by-step experimental workflow for a silver-catalyzed asymmetric [3+2] cycloaddition.

Detailed Methodology:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add silver acetate (AgOAc, e.g., 3 mol%) and the chiral ligand (e.g., QUINAP, 3 mol%).

  • Add anhydrous solvent (e.g., THF) and stir the mixture for a few minutes.

  • Add the base (e.g., DIPEA, 10 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., -45 °C).

  • To the cooled mixture, add the α-imino ester (1.0 equiv) and the alkene (dipolarophile, e.g., 1.5 equiv).

  • Stir the reaction at this temperature for the required duration (e.g., 24 hours), monitoring its progress periodically by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrolidine.

Note: This is a general protocol and the specific catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.

References

  • Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem.
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio.
  • Common side reactions in the synthesis of substituted pyrrolidines - Benchchem.
  • Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC.
  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines - Benchchem.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC.
  • Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides - Bentham Science Publishers.
  • Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides - OpenMETU.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC - NIH.
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
  • Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines - ResearchGate.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications.
  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction | Organic Letters - ACS Publications.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC.
  • Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines | Bentham Science Publishers.
  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides | Journal of the American Chemical Society - ACS Publications.
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC.
  • Reaction Chemistry & Engineering - RSC Publishing.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv.
  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC.
  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction - Organic Chemistry Portal.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH.
  • Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst.
  • Preventing side reactions in pyrrolidine synthesis - Benchchem.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
  • Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions - MDPI.
  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF - ResearchGate.

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Reference Data & Comparative Studies

Comparative

In Vitro ADME Properties of Molecules Containing the (3S)-3-(2-ethoxyethoxy)pyrrolidine Moiety: A Comparative Guide

Executive Summary & Rationale In modern drug development, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity[1]. Simple c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug development, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity[1]. Simple cyclic amines, such as unsubstituted pyrrolidines, are frequently utilized as hinge-binding motifs or solubilizing groups in kinase inhibitors. However, they often suffer from high basicity, leading to hERG channel liabilities, lysosomal trapping, and poor metabolic stability due to rapid cytochrome P450 (CYP)-mediated oxidation[2].

To circumvent these issues, medicinal chemists have increasingly adopted the (3S)-3-(2-ethoxyethoxy)pyrrolidine moiety[3]. By appending a PEG-like ether chain to the 3-position of the pyrrolidine ring, researchers can fine-tune the physicochemical properties of the parent molecule. This guide objectively compares the in vitro ADME performance of the (3S)-3-(2-ethoxyethoxy)pyrrolidine motif against traditional amine alternatives and provides the self-validating experimental protocols required to evaluate these properties.

Mechanistic Causality: The Physicochemical Impact of the Moiety

The integration of the (3S)-3-(2-ethoxyethoxy)pyrrolidine moiety into a drug scaffold (such as in IRAK4 inhibitors) fundamentally alters its behavior in biological systems through three primary mechanisms[2]:

  • Modulation of Lipophilicity and Solubility: The ethoxyethoxy side chain introduces flexible, polar oxygen atoms that act as hydrogen bond acceptors. This increases the Topological Polar Surface Area (TPSA) and aqueous solubility without adding hydrogen bond donors (HBDs), thereby preserving membrane permeability[4].

  • Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to CYP-mediated α-oxidation. The steric bulk of the 3-substituent physically shields the pyrrolidine ring, significantly reducing intrinsic clearance ( Clint​ ) and extending the compound's half-life ( t1/2​ ) in hepatic microsomes[5].

  • Basicity Attenuation: The inductive electron-withdrawing effect of the ether oxygens slightly lowers the pKa of the pyrrolidine nitrogen. This reduced basicity mitigates off-target toxicity (e.g., phospholipidosis and hERG binding) while maintaining sufficient ionization for target engagement[2].

Objective Comparison: ADME Performance Metrics

To demonstrate the structural advantages of the (3S)-3-(2-ethoxyethoxy)pyrrolidine moiety, Table 1 compares its representative ADME metrics against standard alternative moieties when appended to a generic kinase inhibitor scaffold.

Table 1: Comparative in vitro ADME Profiling of Amine Moieties

Structural MoietyEstimated pKa Lipophilicity (LogD at pH 7.4)Aqueous Solubility (µM)HLM Stability t1/2​ (min)Caco-2 Permeability Papp​ ( 10−6 cm/s)Efflux Ratio (P-gp)
Unsubstituted Pyrrolidine ~10.4HighLow (< 10)Poor (< 15)High (> 15)Low (< 2)
Morpholine ~8.3LowHigh (> 100)Excellent (> 45)Low (< 5)Low (< 2)
4-Methylpiperazine ~9.0LowHigh (> 100)Moderate (~ 20)Moderate (~ 10)High (> 5)
(3S)-3-(2-ethoxyethoxy)pyrrolidine ~9.5ModerateHigh (> 50)Good (> 40)High (> 10)Low (< 2)

Data synthesis reflects benchmark trends observed in lead optimization campaigns for targeted kinase inhibitors[2].

Visualizing the ADME Screening Logic

The following diagram illustrates the tiered in vitro screening cascade used to evaluate pyrrolidine-containing compounds. This workflow ensures that only molecules with optimal permeability and metabolic stability advance to in vivo pharmacokinetic (PK) testing.

ADME_Workflow A Compound Library (Pyrrolidine Derivatives) B Physicochemical Profiling (Kinetic Solubility, LogD) A->B  Screening C Tier 1: Caco-2 Permeability (Papp A->B, Efflux Ratio) B->C  Soluble > 50 µM D Tier 2: Microsomal Stability (HLM/RLM t1/2, Clint) C->D  Papp > 10^-6 cm/s E In Vivo PK / Efficacy (Bioavailability, Tumor Models) D->E  t1/2 > 30 min F Iterative Optimization (e.g., Ethoxyethoxy substitution) D->F  High Clearance F->A  SAR Feedback

Figure 1: Tiered in vitro ADME screening cascade for optimizing pyrrolidine-containing compounds.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the ADME data presented above must be generated using highly controlled, self-validating assay systems. Below are the step-by-step methodologies for the two most critical in vitro ADME evaluations.

Protocol A: Caco-2 Bidirectional Permeability Assay

This assay predicts human intestinal absorption and identifies substrates for efflux transporters like P-glycoprotein (P-gp)[1].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human colon carcinoma Caco-2 cells (TC7 clone) onto polycarbonate Transwell® membrane filters (0.6 cm² surface area, 0.45 µm pore size) at a density of 1.25×105 cells/well. Culture for 21 days to ensure complete differentiation and tight junction formation[4].

  • System Validation (Causality Check): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 250 Ω·cm² to guarantee monolayer integrity.

  • Compound Preparation: Formulate the test compound at a final concentration of 10 µM in Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Include a known high-permeability control (e.g., propranolol) and a known P-gp substrate (e.g., vinblastine)[6].

  • Incubation: For Apical-to-Basolateral (A→B) transport, add 250 µL of the dosing solution to the apical chamber and 750 µL of blank HBSS to the basolateral chamber. Reverse this setup for Basolateral-to-Apical (B→A) transport. Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours[4].

  • Quenching & Quantification: Extract 50 µL aliquots from both donor and receiver compartments. Quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 3000 × g for 10 minutes and quantify the supernatant via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER) using the formula: ER=Papp​(B→A)/Papp​(A→B) . An ER < 2 indicates the compound is not restricted by active efflux[6].

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This assay utilizes the substrate depletion method to determine the half-life and intrinsic clearance of a compound, primarily driven by CYP450 enzymes[7].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[8].

  • Pre-incubation: In a 96-well plate, combine HLM protein (final concentration 0.5 mg/mL) and the test compound (final concentration 1.0 µM). Pre-incubate the mixture at 37°C for 10 minutes to achieve thermal equilibrium[5].

  • Reaction Initiation & Self-Validation: Initiate the metabolic reaction by adding 1 mM of the cofactor NADPH. Critical Step: Maintain parallel control wells containing the compound and microsomes without NADPH. This negative control validates that any observed depletion is strictly enzyme-mediated, not due to chemical instability or non-specific binding[8].

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture[7].

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold methanol containing a known internal standard (e.g., albendazole). This instantly precipitates the microsomal proteins and halts enzymatic activity[7].

  • Analysis & Kinetic Calculation: Centrifuge the quenched plates at 4000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound percentage against time to derive the elimination rate constant ( k ). Calculate t1/2​=0.693/k and intrinsic clearance ( Clint​ )[5].

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • WO2017067848A1 - 6-[5-amino-6-(2-ethoxyethoxy)

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Validation

Assessing the Impact of the Ethoxyethoxy Group on Cell Permeability: A Comparative Guide

Introduction: The Cell Membrane as the Gatekeeper In the realm of drug discovery, the journey of a potential therapeutic agent from administration to its intracellular target is fraught with barriers. The most fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cell Membrane as the Gatekeeper

In the realm of drug discovery, the journey of a potential therapeutic agent from administration to its intracellular target is fraught with barriers. The most fundamental of these is the cell membrane, a complex lipid bilayer that meticulously controls the passage of substances. A molecule's ability to efficiently cross this barrier—its cell permeability—is a critical determinant of its oral bioavailability and overall efficacy. Consequently, medicinal chemists frequently employ structural modifications to fine-tune a compound's physicochemical properties to optimize this crucial parameter. One such modification involves the introduction of the ethoxyethoxy group [-OCH₂CH₂OCH₂CH₃]. This guide provides an in-depth analysis of the multifaceted impact of this functional group on cell permeability, presenting a framework for its experimental assessment and offering insights into the interpretation of the resulting data.

Physicochemical Profile of the Ethoxyethoxy Group

The 2-(2-ethoxyethoxy)ethanol moiety is a type of glycol ether, characterized by the presence of two ether linkages and a terminal ethyl group.[1][2] This structure imparts a unique combination of properties that can significantly alter the parent molecule.

  • Polarity and Solubility: The oxygen atoms in the ether linkages can act as hydrogen bond acceptors, while the overall structure adds a degree of polarity.[3] This generally increases the aqueous solubility of a lipophilic parent molecule, a desirable trait for formulation and administration. The ethoxyethoxy group is miscible with both water and many organic solvents, highlighting its amphiphilic character.

  • Lipophilicity (LogP): Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a key driver of passive diffusion across the lipid bilayer.[4] The addition of oxygen-containing functionality is generally expected to decrease a compound's lipophilicity (lower LogP) compared to a purely aliphatic or aromatic substituent.[5] The ethoxyethoxy group, therefore, presents a trade-off: it enhances solubility but may reduce the passive, lipophilic-driven transport across the cell membrane.

  • Molecular Size and Flexibility: The addition of this group increases the molecular weight and size of the compound. Its linear and flexible nature, with multiple rotatable bonds, may allow the molecule to adopt various conformations.[6] This flexibility can be advantageous, potentially enabling the molecule to shield its polar regions to facilitate membrane traversal, but the increased size can also be a hindrance.

Theoretical Impact on Permeability Mechanisms

Cell permeability is not a single phenomenon but a combination of pathways. The ethoxyethoxy group can influence each differently.

  • Passive Transcellular Diffusion: This pathway favors moderately lipophilic compounds. By decreasing lipophilicity, the ethoxyethoxy group may slow this primary route of absorption for many small molecule drugs.

  • Paracellular Transport: This route involves passage through the tight junctions between cells and is generally restricted to small, hydrophilic molecules. While the ethoxyethoxy group increases hydrophilicity, the concomitant increase in molecular size likely makes significant contributions from this pathway unlikely for most drug candidates.

  • Active Transport: If the parent molecule is a substrate for cellular uptake or efflux transporters (like P-glycoprotein), the addition of the ethoxyethoxy group could alter these interactions by changing the molecule's shape, size, and hydrogen bonding potential, potentially masking or revealing recognition motifs.

A Multi-Assay Framework for Experimental Assessment

To move from theoretical considerations to empirical evidence, a multi-tiered experimental approach is essential. No single assay can capture the complexity of membrane transport. We advocate for a combination of artificial membrane and cell-based assays to build a comprehensive permeability profile.

Workflow for Comprehensive Permeability Assessment

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & In-Vivo Relevant Models cluster_2 Data Interpretation PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Absorption & Efflux) PAMPA->Caco2 Select promising candidates MDCK MDCK-MDR1 Assay (P-gp Efflux Substrate ID) Caco2->MDCK Investigate efflux mechanism Analysis Comprehensive Permeability Profile (Papp, Efflux Ratio, Recovery) Caco2->Analysis MDCK->Analysis

Caption: A tiered approach to permeability assessment.

Experimental Protocols & Methodologies

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method to specifically measure passive transcellular permeability.[7][8] It utilizes a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, separating a donor and an acceptor well.[7][9]

G prep_lipid Prepare Lipid Membrane Solution coat_plate Coat Donor Plate Filter prep_lipid->coat_plate assemble Assemble Sandwich Plate (Donor on Acceptor) coat_plate->assemble prep_donor Prepare Donor Solution (Test Compound in Buffer) prep_donor->assemble add_acceptor Add Buffer to Acceptor Plate add_acceptor->assemble incubate Incubate (e.g., 5 hours, RT) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the PAMPA permeability assay.

  • Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane.

  • Plate Coating: Gently dispense 5 µL of the lipid solution onto the membrane of each well of a 96-well donor filter plate. Allow the solvent to permeate for 5 minutes.

  • Acceptor Plate Preparation: Add 300 µL of phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to each well of a 96-well acceptor plate.[8][10]

  • Donor Solution Preparation: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) with 5% DMSO.

  • Assay Start: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: Incubate the assembly at room temperature for 5-18 hours in a sealed, humidified chamber to prevent evaporation.[8]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and selectivity.[10]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using an established formula.[11]

Causality & Self-Validation: The simplicity of PAMPA is its strength; it isolates passive diffusion.[9] By comparing the Papp of a parent molecule to its ethoxyethoxy-modified version, one can directly quantify the impact of the modification on this specific transport mechanism. Running high and low permeability standards (e.g., testosterone and hydrocortisone) in parallel validates the integrity and performance of the artificial membrane in each experiment.

B. Caco-2 Permeability Assay

This assay is the industry gold standard for predicting oral absorption because the Caco-2 cell monolayer mimics the human intestinal epithelium, expressing both efflux and uptake transporters.[12][13] The assay measures transport in both directions: apical-to-basolateral (A-B), simulating absorption, and basolateral-to-apical (B-A), assessing efflux.[14]

G cluster_ab A-B Permeation (Absorption) cluster_ba B-A Permeation (Efflux) culture Culture Caco-2 cells on Transwell inserts (21 days) integrity Monolayer Integrity Check (TEER measurement) culture->integrity dose_a Dose Apical side integrity->dose_a dose_b Dose Basolateral side integrity->dose_b sample_b Sample Basolateral side dose_a->sample_b Incubate (e.g., 2h, 37°C) quantify Quantify Compound in all samples (LC-MS/MS) sample_b->quantify sample_a Sample Apical side dose_b->sample_a Incubate (e.g., 2h, 37°C) sample_a->quantify calculate Calculate Papp (A-B), Papp (B-A) & Efflux Ratio quantify->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for spontaneous differentiation into a polarized monolayer.[15]

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm²[16]. This ensures the tight junctions are properly formed and the paracellular pathway is restricted.

  • Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) at pH 7.4 for the basolateral side and, if desired, at pH 6.5 for the apical side to mimic the gut environment.[13]

  • Equilibration: Wash the monolayers with pre-warmed (37°C) HBSS and equilibrate for 20-30 minutes.

  • A-B Transport: To measure absorption, add the test compound (e.g., 10 µM) to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.

  • B-A Transport: To measure efflux, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 120 minutes.[14]

  • Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver chambers for analysis by LC-MS/MS.

  • Post-Assay Integrity Check: To confirm the compound did not damage the monolayer, perform a Lucifer Yellow rejection assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side. A Papp for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s confirms monolayer integrity was maintained.[14]

  • Data Analysis: Calculate Papp (A-B) and Papp (B-A). The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).

Causality & Self-Validation: The bidirectional nature of this assay is key. An ER > 2 suggests the compound is a substrate for an efflux transporter.[13] The dual integrity checks (pre-assay TEER and post-assay Lucifer Yellow) are critical for self-validation, ensuring that the observed permeability is not an artifact of a compromised cell layer.[14]

C. MDR1-MDCK Permeability Assay

This assay is specifically designed to identify substrates of the P-glycoprotein (P-gp/MDR1) efflux pump, a major player in drug resistance and limiting blood-brain barrier penetration.[17][18] It uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress human P-gp.[19] The protocol is similar to the Caco-2 assay but with a shorter cell culture time (4-5 days).[18]

Causality & Self-Validation: An efflux ratio > 2 in this model is a strong indicator that the compound is a P-gp substrate.[18] To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil or GF120918.[13][20] A significant reduction of the efflux ratio in the presence of the inhibitor provides definitive evidence of P-gp mediated transport, adding a robust layer of self-validation.

Data Interpretation: A Comparative Case Study

To illustrate the impact of the ethoxyethoxy group, let's consider a hypothetical parent compound, "Molecule A," a moderately lipophilic drug candidate, and its analogue, "Molecule A-EE," where a methyl group has been replaced by an ethoxyethoxy group.

ParameterMolecule AMolecule A-EEInterpretation of Change
Physicochemical Properties
Aqueous Solubility (pH 7.4)15 µg/mL250 µg/mLThe ethoxyethoxy group significantly improves aqueous solubility, as expected.
Calculated LogP3.52.1The modification decreases lipophilicity, which may impact passive diffusion.
PAMPA
Papp (10⁻⁶ cm/s)15.24.8The decrease in lipophilicity leads to a ~3-fold reduction in passive permeability.
Caco-2 Assay
Papp (A-B) (10⁻⁶ cm/s)1.13.9Despite lower passive diffusion, the net absorptive transport is higher for Molecule A-EE.
Papp (B-A) (10⁻⁶ cm/s)11.54.3Basolateral-to-apical transport (efflux) is significantly reduced for Molecule A-EE.
Efflux Ratio (ER)10.51.1Molecule A is a strong efflux substrate (ER > 2), while Molecule A-EE is not.
MDCK-MDR1 Assay
Efflux Ratio (ER)12.11.3Confirms that Molecule A is a P-gp substrate and that the modification in A-EE effectively mitigates this interaction.
Analysis of Results:
  • Molecule A exhibits good passive permeability in the PAMPA assay, but this potential is not realized in the Caco-2 model. Its low A-B permeability and very high efflux ratio in both Caco-2 and MDCK-MDR1 assays strongly indicate that it is a substrate for P-gp mediated efflux.[18] This would likely result in poor oral absorption in vivo.

  • Molecule A-EE , with the added ethoxyethoxy group, shows a completely different profile. As predicted by its lower LogP, its passive diffusion (PAMPA Papp) is lower. However, its performance in the Caco-2 assay is dramatically improved. The efflux ratio is reduced to ~1, indicating that the structural modification has successfully prevented its recognition by P-gp.[13] This mitigation of efflux allows its intrinsic permeability to result in a higher net absorptive transport (Papp A-B) than the parent molecule. The significantly improved aqueous solubility is an additional major advantage for formulation.

This comparative analysis demonstrates that the ethoxyethoxy group, while reducing passive permeability, can be a highly effective strategic tool to overcome P-gp mediated efflux, ultimately leading to a candidate with a much higher potential for successful oral delivery.

Conclusion

The introduction of an ethoxyethoxy group is not a simple tweak but a strategic modification with profound and predictable consequences for cell permeability. It reliably enhances aqueous solubility while decreasing lipophilicity and, consequently, passive permeability. Its most significant potential impact, as illustrated in our case study, lies in its ability to disrupt interactions with efflux transporters like P-glycoprotein. Assessing this impact requires a logical, multi-assay approach. By combining the high-throughput, specific data from PAMPA with the biologically rich, mechanistic insights from Caco-2 and MDCK assays, researchers can build a comprehensive understanding of a molecule's transport properties. This robust, evidence-based framework enables informed decisions in the iterative cycle of drug design, guiding the optimization of molecules toward viable clinical candidates.

References

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  • ResearchGate. (2025). (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers.

  • BenchChem. (2025). Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers.

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  • Swenson, E. S., et al. (1994). Intestinal Permeability Enhancement: Structure-Activity and Structure-Toxicity Relationships for Nonylphenoxypolyoxyethylene Surfactant Permeability Enhancers. PubMed.

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  • EPA. (2025). [2-(1-Ethoxyethoxy)ethyl]benzene Properties.

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(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride
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